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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic compound of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing established principles with data on analogous structures, this document offers valuable insights for its application in research and drug development.

Core Molecular Attributes

3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a substituted indazole featuring a fused cyclohexyl ring, a methyl group on the indazole nitrogen, and an ethynyl group at the 3-position. This unique combination of moieties suggests potential for diverse biological interactions.

IdentifierValueSource
Molecular Formula C₁₀H₁₂N₂PubChem[1]
Molecular Weight 160.22 g/mol PubChem[1]
Canonical SMILES CN1C2=C(CCCC2)C(=N1)C#CPubChem[1]
InChI Key RDBLVCAPPFXMGB-UHFFFAOYSA-NPubChem[1]
CAS Number 2680541-97-1NextSDS[2][3]
Predicted Physicochemical Properties
PropertyPredicted ValueSource
XlogP 1.7PubChem[1]
Monoisotopic Mass 160.10005 DaPubChem[1]

Strategic Synthesis Pathway

The synthesis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole can be logically approached through a multi-step sequence, culminating in a palladium-catalyzed cross-coupling reaction. The proposed pathway leverages well-established methodologies for the formation of the tetrahydroindazole core and the introduction of the ethynyl group.

Retrosynthetic Analysis

A logical retrosynthetic approach points to a Sonogashira coupling reaction as the final key step. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] In this case, the precursors would be a protected alkyne, such as trimethylsilylacetylene, and a halogenated tetrahydroindazole derivative, specifically 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole. The iodo-indazole precursor can be envisioned as being synthesized from a corresponding 3-amino derivative, which in turn is derived from the cyclization of a substituted cyclohexanone.

Retrosynthesis target 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole step1 Sonogashira Coupling target->step1 precursor1 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole + Trimethylsilylacetylene step1->precursor1 step2 Sandmeyer Reaction precursor1->step2 precursor2 3-amino-1-methyl-4,5,6,7-tetrahydro-1H-indazole step2->precursor2 step3 Cyclization precursor2->step3 precursor3 2-oxocyclohexanecarbaldehyde + Methylhydrazine step3->precursor3

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, based on analogous reactions reported in the literature.[6][7]

Step 1: Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

  • Reaction Setup: To a solution of 2-oxocyclohexanecarbaldehyde in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.

  • Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the tetrahydroindazole ring.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine.

Step 2: Synthesis of 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole

  • Diazotization: The 3-amino-1-methyl-4,5,6,7-tetrahydro-1H-indazole is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Iodination (Sandmeyer-type reaction): A solution of potassium iodide in water is added to the diazonium salt solution. The mixture is then gently warmed to room temperature to facilitate the substitution of the diazonium group with iodine.

  • Extraction and Purification: The reaction mixture is extracted with an organic solvent like dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole is purified by column chromatography.

Step 3: Sonogashira Coupling to yield 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

  • Reaction Mixture: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine) in an appropriate solvent (e.g., THF or DMF).

  • Addition of Alkyne: Add trimethylsilylacetylene to the reaction mixture. The use of a silyl-protected alkyne can help to prevent self-coupling of the terminal alkyne.[8]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the coupling. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Deprotection: Upon completion of the coupling reaction, the trimethylsilyl protecting group is removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.

  • Final Purification: The crude product is purified by column chromatography to afford the final compound, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole.

Synthetic_Workflow cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis A 2-oxocyclohexanecarbaldehyde + Methylhydrazine B Cyclization (Ethanol, Reflux) A->B C 3-amino-1-methyl-4,5,6,7- tetrahydro-1H-indazole B->C D Diazotization (NaNO₂, HCl, 0-5°C) C->D E Iodination (KI, H₂O) D->E F 3-iodo-1-methyl-4,5,6,7- tetrahydro-1H-indazole E->F H Sonogashira Coupling (Pd/Cu catalyst, Base) F->H G Trimethylsilylacetylene G->H I 3-(trimethylsilylethynyl)-1-methyl-4,5,6,7- tetrahydro-1H-indazole J Deprotection (TBAF or K₂CO₃/MeOH) I->J K 3-ethynyl-1-methyl-4,5,6,7- tetrahydro-1H-indazole J->K

Caption: Proposed synthetic workflow for the target molecule.

Potential in Drug Discovery and Development

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous biologically active compounds.[9] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10][11][12]

Hypothesized Biological Targets and Mechanism of Action

The incorporation of an ethynyl group at the 3-position of the tetrahydroindazole core is of particular interest. The ethynyl moiety can act as a versatile pharmacophore, participating in various non-covalent interactions with biological targets and also serving as a reactive handle for covalent modification or further functionalization.

Given the prevalence of indazole derivatives as kinase inhibitors, it is plausible that 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole could exhibit inhibitory activity against one or more protein kinases.[12] Many kinase inhibitors containing the indazole core are known to target the ATP-binding site. The ethynyl group could potentially form hydrogen bonds or other interactions within this pocket, contributing to binding affinity and selectivity.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) Kinase1 Downstream Kinase 1 RTK->Kinase1 GF Growth Factor GF->RTK Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Proliferation Cell Proliferation Kinase2->Proliferation Survival Cell Survival Kinase2->Survival Inhibitor 3-ethynyl-1-methyl- 4,5,6,7-tetrahydro- 1H-indazole Inhibitor->Kinase1 Potential Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Experimental Validation Workflow

To validate the therapeutic potential of this compound, a structured experimental approach is necessary.

  • In Vitro Kinase Screening: The compound should be screened against a panel of protein kinases to identify potential targets.

  • Cell-Based Assays: If kinase inhibition is observed, cell-based assays should be conducted using cancer cell lines known to be dependent on the identified target kinase. These assays would assess the compound's effect on cell proliferation, apoptosis, and cell cycle progression.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the ethynyl, methyl, and tetrahydro-cyclohexyl moieties would be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole represents a promising, yet underexplored, molecule for drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity, particularly in the realm of kinase inhibition. This technical guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this intriguing compound, potentially leading to the development of novel therapeutic agents.

References

  • PubChem. 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1h-indazole. National Center for Biotechnology Information. Available from: [Link]

  • NextSDS. 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole — Chemical Substance Information. Available from: [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841–1844.
  • Doan, M. S., et al. (2023). Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. New Journal of Chemistry, 47(9), 4478-4490.
  • Supporting Information for a scientific public
  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • Tasks in NMR data analysis for N
  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Khan, I., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2582.
  • A practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (1996). Heterocycles, 43(12), 2701.
  • NextSDS. 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole — Chemical Substance Information. Available from: [Link]

  • ResearchGate.
  • Khan, M. F., & Alam, M. M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983.
  • BenchChem. (2025). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide.
  • Khlebnikova, T. S., et al. (2020). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 56(8), 1332-1341.
  • Kumar, S., et al. (2021). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry, 86(15), 10185-10197.
  • BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
  • BenchChem. (2025).
  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.
  • BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • IntechOpen. (2021).
  • Doan, M. S., et al. (2023). Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. New Journal of Chemistry, 47(9), 4491.

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Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Executive Summary & Structural Rationale In modern drug discovery, the transition from flat, sp²-hybridized aromatic systems to more complex, sp³-rich scaffolds is a proven strategy to improve clinical success rates. 3-E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, sp²-hybridized aromatic systems to more complex, sp³-rich scaffolds is a proven strategy to improve clinical success rates. 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 2680541-97-1)[1] represents a highly specialized, privileged building block designed to meet these modern pharmacophore requirements.

By fusing a partially saturated cyclohexane ring to a pyrazole core, this molecule provides a rigid, three-dimensional geometry that mimics traditional indazoles but with a higher Fsp³ (fraction of sp³ carbons). This structural shift drastically alters the molecule's solvation shell and binding thermodynamics. The strategic placement of an N1-methyl group and a C3-ethynyl handle transforms this compound from a simple intermediate into a highly versatile vector for bioorthogonal functionalization and targeted kinase inhibitor design[2].

Physicochemical Profiling and ADME Implications

Understanding the baseline physicochemical properties of a building block is critical, as these metrics compound when the molecule is integrated into a larger drug candidate. The data below summarizes the core properties of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole[2] and explains the causality behind their impact on early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Table 1: Quantitative Physicochemical Data & Drug Design Rationale

PropertyValueCausality / Impact in Drug Design
CAS Number 2680541-97-1Unique identifier for procurement, inventory tracking, and regulatory compliance[1].
Molecular Formula C₁₀H₁₂N₂Provides a low starting molecular weight (160.22 g/mol )[2], allowing for extensive downstream functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area ~17.8 ŲHighly lipophilic profile; ensures excellent passive membrane permeability and potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 0N1-methylation removes the traditional pyrazole NH donor. This drastically reduces the desolvation penalty required for the molecule to enter a hydrophobic target pocket.
Hydrogen Bond Acceptors (HBA) 2The two nitrogen atoms in the pyrazole ring remain available to serve as critical hinge-binding anchors in kinase targets.

Mechanistic Significance in Drug Design

The architecture of this molecule is not accidental; every functional group serves a distinct mechanistic purpose in medicinal chemistry.

  • The Tetrahydroindazole Core: Unlike fully aromatic indazoles, the partially saturated core introduces puckering. This slight 3D character prevents the molecule from stacking too tightly in crystal lattices, generally improving aqueous solubility in the final drug construct.

  • N1-Methylation (The Tautomer Lock): Unsubstituted pyrazoles and indazoles exist in a rapid state of tautomeric flux between the N1 and N2 positions. This flux complicates Structure-Activity Relationship (SAR) studies because it is difficult to determine which tautomer is the active binding species. Methylating the N1 position permanently locks the tautomeric state, simplifying NMR characterization and ensuring a predictable, singular binding mode.

  • C3-Ethynyl Group (The Bioorthogonal Vector): Alkynes are highly rigid, linear functional groups. When positioned at C3, the ethynyl group acts as a perfect spacer to project functional groups deep into hydrophobic target pockets. For example, demonstrated that ethynyl indazole derivatives are highly potent Bcr-Abl kinase inhibitors, where the alkyne efficiently occupies the mutated T315I gatekeeper pocket to overcome clinical leukemia resistance[3].

G Core 4,5,6,7-Tetrahydroindazole (Rigid Core) N1 N1-Methylation (Tautomer Lock) Core->N1 Reduces H-Bond Donors C3 C3-Ethynyl Group (Bioorthogonal Handle) Core->C3 Vector Projection Kinase Target Engagement (e.g., Kinase Hinge) C3->Kinase CuAAC or Sonogashira

Fig 1: Structural vector mapping and functional roles of the building block.

Experimental Workflows: Bioorthogonal Functionalization

The terminal alkyne on this building block makes it a prime candidate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , widely known as Click Chemistry. First reported by , this reaction is celebrated for its near-perfect regioselectivity, yielding exclusively 1,4-disubstituted 1,2,3-triazoles[4].

Reaction Parameters & Causality

Table 2: Standard CuAAC Reaction Parameters

ParameterOptimal ConditionMechanistic Rationale
Solvent System tert-Butanol / Water (1:1)tBuOH solvates the lipophilic indazole, while water stabilizes the Cu(I) catalytic species and sodium ascorbate.
Catalyst Source CuSO₄·5H₂O (5 mol%)Provides a stable Cu(II) precatalyst that is impervious to ambient oxidation before reaction initiation.
Reducing Agent Sodium Ascorbate (10 mol%)Reduces Cu(II) to the active Cu(I) species in situ, preventing alkyne oxidative homocoupling (Glaser coupling).
Temperature Ambient (20-25 °C)The high thermodynamic driving force of the click reaction eliminates the need for external heating.
Self-Validating CuAAC Protocol

To ensure high fidelity and biological assay compatibility, the following protocol is designed as a self-validating system:

  • Reagent Solubilization: Dissolve 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (1.0 eq) and the target azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This biphasic-like mixture ensures that both the highly lipophilic organic building block and the highly polar inorganic salts remain in the same reactive microenvironment, preventing localized precipitation.

  • Precatalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal amount of water.

    • Causality: Mixing these separately allows you to visually validate the reduction of Cu(II) to Cu(I). The solution will rapidly transition from bright blue to pale yellow/colorless, confirming active catalyst generation.

  • Cycloaddition Initiation: Add the active Cu(I) solution dropwise to the main reaction mixture. Stir vigorously at room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes that could lead to catalyst aggregation or off-target alkyne homocoupling.

  • In-Process Monitoring: Monitor the reaction via TLC (typically 2-12 hours). The disappearance of the highly UV-active alkyne starting material validates reaction progression.

  • Metal Scavenging and Workup (Critical): Quench the reaction with an aqueous solution of EDTA (Ethylenediaminetetraacetic acid) and extract with ethyl acetate.

    • Causality: EDTA is a hexadentate ligand that aggressively chelates residual copper. Removing copper is non-negotiable, as trace heavy metals will cause false positives in downstream biological assays by inducing non-specific cellular cytotoxicity.

G Step1 1. Reagent Solubilization (tBuOH/H2O 1:1) Step2 2. Cu(I) Generation (CuSO4 + Na-Ascorbate) Step1->Step2 Prevents precipitation Step3 3. Cycloaddition (RT, 2-12h, TLC Monitor) Step2->Step3 Active catalyst formed Step4 4. Metal Scavenging (EDTA Aqueous Wash) Step3->Step4 Reaction completion Step5 5. Product Isolation (1,4-Disubstituted Triazole) Step4->Step5 Removes cytotoxic Cu

Fig 2: Step-by-step causality workflow for the CuAAC click chemistry protocol.

References

  • NextSDS Chemical Database. "3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole — Chemical Substance Information." NextSDS. Available at: [Link]

  • Namiki Building Blocks Catalogue. "Chemical Properties and Molecular Weight Data." Namiki Shoji Co., Ltd. Available at:[Link]

  • El-Damasy, A. K., et al. (2020). "Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity." European Journal of Medicinal Chemistry, 207, 112710. Available at:[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. Available at:[Link]

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Foundational

Pharmacophore Engineering and Mechanism of Action: 3-Ethynyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Indazole Derivatives

Executive Summary The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. By introducing specific steric and electronic modifications—namely a 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. By introducing specific steric and electronic modifications—namely a 1-methyl group and a 3-ethynyl projection—researchers have engineered derivatives capable of highly selective polypharmacology. This technical whitepaper dissects the mechanistic pathways, structural causality, and self-validating experimental methodologies associated with these derivatives, focusing on their primary roles as Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors, microtubule destabilizers, and Orai channel modulators.

Structural Causality: The 1-Methyl and 3-Ethynyl Modifications

The transition from a planar, fully aromatic indazole to a 4,5,6,7-tetrahydro-1H-indazole introduces sp³-hybridized character, creating a non-planar topology. This three-dimensional contour is critical for preventing steric clashes in tightly packed protein pockets.

  • 1-Methyl Substitution: Methylation at the N1 position serves a dual purpose. First, it locks the tautomeric state of the indazole ring, ensuring that the N2 nitrogen remains a dedicated hydrogen-bond acceptor. This fixed geometry is critical for anchoring the scaffold to the hinge region of kinases[1]. Second, it increases the lipophilicity of the molecule, enhancing cellular permeability.

  • 3-Ethynyl Projection: The 3-ethynyl moiety provides a rigid, linear, sp-hybridized vector. Unlike flexible alkyl chains that incur a high entropic penalty upon binding, the alkyne acts as an electron-rich probe that projects deep into hydrophobic "gatekeeper" pockets (such as those found in ITK or the colchicine binding site of tubulin)[2].

Primary Mechanism: Interleukin-2 Inducible T-Cell Kinase (ITK) Inhibition

ITK is a Tec-family tyrosine kinase essential for T-cell receptor (TCR) signaling. Inhibition of ITK prevents the downstream activation of Phospholipase C gamma 1 (PLCγ1), thereby halting calcium mobilization and suppressing the release of pro-inflammatory cytokines like IL-2.

Structure-activity relationship (SAR) studies have demonstrated that tetrahydroindazole derivatives act as potent, ATP-competitive inhibitors of ITK[3]. The N2 atom of the indazole core forms a critical hydrogen bond with the backbone amide of Cys442 in the ITK hinge region, while the 3-position substituent (e.g., the ethynyl group) occupies a unique selectivity pocket above the ligand plane, driving specificity over homologous kinases[1].

ITK_Pathway TCR T-Cell Receptor (TCR) LCK LCK / ZAP-70 TCR->LCK ITK ITK Kinase LCK->ITK PLCg1 PLCγ1 Activation ITK->PLCg1 Inhibitor Tetrahydroindazole Derivative Inhibitor->ITK Blocks ATP Binding Calcium Calcium Mobilization PLCg1->Calcium NFAT NFAT Translocation Calcium->NFAT

Fig 1: Mechanism of ITK inhibition by tetrahydroindazole derivatives in TCR signaling.

Secondary Mechanisms: Oncology and Calcium Channel Modulation

Microtubule Destabilization

In oncology, indazole derivatives have been identified as potent tubulin-binding agents. Compounds such as Suprafenacine (a tetrahydroindazole-hydrazide) bind directly to the colchicine site of tubulin[2]. The partially saturated cyclohexane ring of the tetrahydroindazole perfectly complements the hydrophobic contour of the β-tubulin subunit. Binding at this site prevents the thermodynamic assembly of α/β-tubulin heterodimers, leading to G2/M cell cycle arrest and subsequent apoptosis[2].

Orai/CRAC Channel Blockade

Recent structural optimizations have also positioned N-alkylated tetrahydroindazoles as selective blockers of Orai channels, which govern Store-Operated Calcium Entry (SOCE)[4]. By physically occluding the transmembrane pore or stabilizing a closed conformation of the channel, these derivatives prevent the influx of extracellular calcium, offering a secondary route for immunosuppression independent of kinase inhibition[4].

Quantitative Pharmacodynamics Summary

The following table synthesizes the binding affinities and phenotypic outcomes of tetrahydroindazole derivatives across their validated targets.

TargetDerivative ClassBinding SitePrimary Phenotypic EffectIC50 / Kd Range
ITK 3-substituted tetrahydroindazolesATP Hinge Region (Cys442)Suppresses IL-2 release10 nM - 500 nM
Tubulin Indazole-hydrazides / alkynesColchicine PocketG2/M Cell Cycle Arrest0.3 µM - 1.5 µM
Orai1 N-alkylated tetrahydroindazolesTransmembrane PoreBlocks Store-Operated Ca²⁺1.0 µM - 5.0 µM

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate intrinsic controls and statistical checkpoints (e.g., Z'-factor analysis) to guarantee that the observed causality is a function of the drug mechanism, not assay artifact.

Protocol A: ITK Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format for measuring kinase activity.

  • Reagent Preparation: Prepare 5 nM recombinant ITK kinase domain, 10 µM ATP, and 50 nM biotinylated PLCγ1 peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Causality: Biotinylation allows for downstream capture by streptavidin-fluorophores, while MgCl₂ is an essential cofactor for ATP hydrolysis.

  • Compound Dilution: Prepare a 10-point serial dilution of the 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole derivative in 100% DMSO, transferring to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Kinase Reaction: Incubate the enzyme, substrate, and compound for 60 minutes at room temperature (22°C).

  • Detection & Quenching: Add 10 mM EDTA to chelate Mg²⁺, immediately halting catalysis. Add Europium-labeled streptavidin (donor) and ULight-conjugated anti-phospho-PLCγ1 antibody (acceptor).

  • Self-Validation (Z'-Factor): Read the plate at 615 nm and 665 nm. Calculate the Z'-factor using 1% DMSO (negative control) and 1 µM Staurosporine (positive control). Validation Gate: The assay is only considered valid if Z' > 0.6, proving a robust dynamic range.

Workflow Step1 Reagent Preparation Step2 Compound Dilution Step1->Step2 Step3 Kinase Reaction (60 min, RT) Step2->Step3 Step4 TR-FRET Detection Step3->Step4 Step5 Z'-Factor Validation Step4->Step5

Fig 2: Self-validating TR-FRET experimental workflow for ITK kinase inhibition profiling.

Protocol B: Microtubule Polymerization Dynamics Assay

This assay measures the thermodynamic assembly of tubulin via light scattering.

  • Tubulin Reconstitution: Reconstitute highly purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a concentration of 3 mg/mL. Keep strictly on ice to prevent spontaneous polymerization.

  • Baseline Establishment: Aliquot tubulin into a pre-chilled 96-well half-area plate. Add the indazole derivative (0.1 µM to 10 µM).

  • Polymerization Induction: Add 1 mM GTP to all wells. Causality: GTP hydrolysis is the thermodynamic driver required for α/β-tubulin heterodimer assembly. Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Kinetic Measurement: Measure absorbance (OD) at 340 nm every 1 minute for 60 minutes. An increase in OD indicates polymer mass formation.

  • Self-Validation: Include 3 µM Paclitaxel (Taxol) as a polymerization stabilizer (rapid OD increase) and 10 µM Nocodazole as a destabilizer (flatline OD)[2]. Validation Gate: The test compound's mechanism is validated only if its kinetic curve phenocopies the Nocodazole control, confirming destabilization rather than stabilization.

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Exploratory

A Technical Guide to the In Vitro Stability Assessment of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

This guide provides a comprehensive framework for evaluating the in vitro stability of the novel heterocyclic compound, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole. In the landscape of drug discovery, a thorough un...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vitro stability of the novel heterocyclic compound, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole. In the landscape of drug discovery, a thorough understanding of a molecule's stability is a cornerstone of early-phase development. It dictates the compound's viability, informs structural modifications, and predicts its pharmacokinetic profile. This document is designed for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale that underpins these critical assays.

The structure of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole presents several features of interest. The indazole core is a "privileged scaffold" in medicinal chemistry, often employed as a bioisostere for indole or phenol to enhance metabolic stability and improve target affinity.[1] The saturated tetrahydro- ring and the N-methyl group are potential sites for Phase I metabolism, while the terminal ethynyl group, a known pharmacophore, can also be susceptible to metabolic transformation. Therefore, a multi-faceted approach to stability assessment is imperative.

This guide will detail the three primary pillars of early-stage in vitro stability assessment: metabolic stability in liver microsomes, chemical stability across a pH range, and stability in plasma.

Part 1: Metabolic Stability in Human Liver Microsomes

The liver is the principal site of drug metabolism, with cytochrome P450 (CYP) enzymes, abundant in the endoplasmic reticulum, playing a central role.[2] Liver microsomes, which are vesicles of the endoplasmic reticulum, provide a simple, cost-effective, and high-throughput-compatible system to assess Phase I metabolic stability.[3] The data generated—typically half-life (t½) and intrinsic clearance (CLint)—are crucial for predicting in vivo hepatic clearance.

Causality Behind Experimental Design

The core of this assay is to incubate the test compound with liver microsomes in the presence of a critical cofactor, NADPH. The NADPH regenerating system is included to ensure the continuous activity of CYP enzymes throughout the incubation period.[4] The reaction is conducted at 37°C to mimic physiological temperature.[3][5] By measuring the disappearance of the parent compound over time, we can quantify its metabolic liability. A parallel incubation without NADPH serves as a crucial negative control to distinguish enzymatic degradation from potential chemical instability in the assay buffer.[5]

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis P1 Prepare 10 mM stock of Test Compound in DMSO P2 Prepare Microsomal Solution (e.g., 0.5 mg/mL in Phosphate Buffer) P3 Prepare NADPH Regenerating System I3 Initiate Reaction: Add NADPH System (+NADPH) or Buffer (-NADPH control) P3->I3 Start Reaction I1 Aliquot Microsomal Solution to incubation plate/tubes I2 Add Test Compound (Final Conc. ~1 µM) Pre-incubate for 5 min I1->I2 I2->I3 I4 Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) I3->I4 S1 Quench Reaction: Add ice-cold Acetonitrile with Internal Standard (IS) I4->S1 Stop Reaction S2 Vortex and Centrifuge (e.g., 10,000 x g, 10 min) S1->S2 S3 Collect Supernatant S2->S3 A1 LC-MS/MS Analysis S3->A1 Analyze A2 Calculate Peak Area Ratio (Compound / IS) A1->A2 A3 Determine % Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) A2->A3

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Microsomal Stability
  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole in 100% DMSO.

    • Working Solution: Dilute the stock solution to 100 µM in a 50:50 mixture of acetonitrile and water.[5]

    • Microsomes: Thaw pooled human liver microsomes (e.g., from 20 donors to minimize individual variability) on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[6]

    • NADPH Regenerating System: Prepare according to the manufacturer's instructions, typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation Procedure: [4][5]

    • Add the microsomal solution to wells of a 96-well plate.

    • Add the test compound working solution to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control, add an equal volume of phosphate buffer.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., tolbutamide, labetalol).

  • Sample Analysis:

    • Seal the plate, vortex vigorously, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.

Data Analysis and Interpretation
  • Calculate % Remaining:

    • % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time 0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the linear regression line equals the elimination rate constant (-k).

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / Microsomal Protein Conc. (mg/mL))

Table 1: Example Data Interpretation for Metabolic Stability

Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Hepatic ClearanceClassification
> 60< 12LowHigh Stability
15 - 6012 - 58IntermediateModerate Stability
< 15> 58HighLow Stability

Note: These ranges are illustrative. Each laboratory should establish its own classification criteria based on internal reference compounds.

Part 2: Potential Metabolic and Chemical Degradation Pathways

Understanding potential degradation pathways is crucial for interpreting stability data and guiding the design of more robust analogues.

Metabolic Liabilities

For 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, several sites are susceptible to Phase I metabolism:

  • Alicyclic Hydroxylation: The saturated 4,5,6,7-tetrahydro ring is a prime target for CYP-mediated oxidation to form various hydroxylated metabolites.

  • N-Demethylation: The N1-methyl group can be oxidized and subsequently removed.

  • Ethynyl Group Oxidation: The terminal alkyne can be oxidized, potentially leading to the formation of a ketene intermediate. This pathway is of particular interest as it can sometimes lead to mechanism-based inactivation of CYP enzymes.

  • Aromatic Hydroxylation: While the indazole ring itself is relatively electron-rich, hydroxylation on the pyrazole or benzene-equivalent ring is a possibility, though generally less favored than aliphatic oxidation.

Chemical Instability

The indazole moiety is generally stable, but extreme pH conditions can pose a risk.[7] The ethynyl group is typically stable but can participate in reactions under specific conditions not commonly found in these assays. Forced degradation studies under harsh acidic, basic, and oxidative conditions (e.g., using H₂O₂) would be necessary to fully characterize non-enzymatic degradation pathways.[8]

Caption: Potential sites of metabolic attack on the target molecule. (Note: Image placeholder would be replaced with the 2D structure).

Conclusion

This technical guide outlines the fundamental in vitro assays required to profile the stability of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole. The described protocols for microsomal, chemical, and plasma stability provide a robust and validated framework for generating critical data. By understanding not just the "how" but the "why" behind these experimental choices, researchers can confidently assess the compound's liabilities, interpret the results in the context of drug discovery, and make informed decisions to advance promising candidates toward clinical development. The stability profile generated through these methods will be a key component of the compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) characterization.[9]

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Foundational

A Strategic Guide to the Pharmacokinetic Profiling of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Prepared by: Gemini, Senior Application Scientist Executive Summary The compound 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole represents a novel chemical entity with a scaffold common in medicinal chemistry.[1] Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The compound 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole represents a novel chemical entity with a scaffold common in medicinal chemistry.[1] However, its pharmacokinetic (PK) profile—encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME)—remains uncharacterized in publicly available literature. This technical guide provides a comprehensive, field-proven strategic framework for researchers, scientists, and drug development professionals to elucidate the complete pharmacokinetic profile of this molecule.

Rather than presenting unavailable data, this document serves as an expert-level "how-to" guide. It details the causality behind experimental choices, outlines self-validating protocols for key in vitro and in vivo assays, and provides a logical workflow for generating a robust data package suitable for lead optimization and candidate selection. The methodologies described herein are grounded in established industry standards and regulatory expectations.[2]

Foundational Characterization: Physicochemical Properties and In Silico Modeling

Prior to initiating complex biological assays, a foundational understanding of the molecule's basic properties is essential. These initial data points inform the design of subsequent ADME studies and help interpret their outcomes.

  • Aqueous Solubility: Determining the thermodynamic and kinetic solubility is a critical first step. Poor solubility can be a limiting factor for oral absorption and can complicate the interpretation of in vitro assays.

  • In Silico ADME Prediction: Leveraging computational models can provide an early, cost-effective forecast of potential PK liabilities. Algorithms can predict properties such as LogP/LogD, intestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 (CYP) enzyme inhibition.[3] These predictions, while not a substitute for experimental data, are invaluable for hypothesis generation.

In Vitro ADME Profiling: A Mechanistic Investigation

In vitro ADME assays are the cornerstone of early PK assessment, providing mechanistic insights into a compound's behavior outside of a living organism.[4][5] These studies are designed to be high-throughput and cost-effective, enabling the rapid screening and optimization of chemical series.[6]

Absorption: Intestinal Permeability Assessment

To predict oral absorption, the Caco-2 permeability assay is the industry gold standard.[7][8] This model uses a monolayer of human colon adenocarcinoma cells that, when cultured on a semi-permeable membrane, differentiate to mimic the epithelial barrier of the small intestine, complete with tight junctions and efflux transporters.[9]

  • Cell Culture: Caco-2 cells are seeded on Transwell™ filter inserts and cultured for approximately 21 days to allow for the formation of a differentiated, polarized monolayer.

  • Monolayer Integrity Verification: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values within the acceptable range (e.g., ≥200 Ω·cm²) are used for the transport experiment.[10]

  • Transport Study Initiation:

    • Apical to Basolateral (A-to-B) Transport: The test compound (e.g., at 10 µM) is added to the apical (donor) compartment. Samples are taken from the basolateral (receiver) compartment at specified time points (e.g., 2 hours).[8]

    • Basolateral to Apical (B-to-A) Transport: In a parallel set of wells, the compound is added to the basolateral (donor) compartment, and samples are taken from the apical (receiver) compartment.[8]

  • Quantification: The concentration of the test compound in the donor and receiver compartments is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The Efflux Ratio (ER) is then determined by dividing the Papp (B-to-A) by the Papp (A-to-B).

An ER greater than 2 suggests that the compound is a substrate for active efflux transporters (like P-glycoprotein), which can limit oral absorption.

Caco2_Workflow cluster_prep Preparation cluster_transport Transport Experiment (2h @ 37°C) cluster_analysis Analysis Caco2_Culture Seed & Culture Caco-2 Cells (21 Days) TEER Verify Monolayer Integrity (TEER Measurement) Caco2_Culture->TEER A_to_B Apical to Basolateral (A->B) (Simulates Absorption) TEER->A_to_B B_to_A Basolateral to Apical (B->A) (Identifies Efflux) TEER->B_to_A LCMS Quantify Compound (LC-MS/MS) A_to_B->LCMS B_to_A->LCMS Papp Calculate Papp (A->B) & Papp (B->A) LCMS->Papp ER Calculate Efflux Ratio ER = Papp(B->A) / Papp(A->B) Papp->ER

Fig. 1: Bidirectional Caco-2 Permeability Workflow
Distribution: Plasma Protein Binding (PPB)

Once absorbed, a drug's distribution is governed by its affinity for plasma proteins. Only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be metabolized or excreted.[13] The Rapid Equilibrium Dialysis (RED) method is a widely accepted technique for determining PPB.[14]

  • Device Preparation: A RED device, which consists of individual wells split by a semipermeable membrane (typically 8 kDa molecular weight cutoff), is used.

  • Incubation: The test compound is spiked into plasma (from relevant species, e.g., human, rat) and added to one chamber of the device. Buffer is added to the other chamber.

  • Equilibration: The device is incubated at 37°C for 4-6 hours with gentle shaking, allowing the free compound to diffuse across the membrane until equilibrium is reached.[15]

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each is determined by LC-MS/MS.[13]

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the chambers.

Metabolism: Hepatic Metabolic Stability

The liver is the primary site of drug metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[3][16] A liver microsomal stability assay provides a robust initial assessment of a compound's susceptibility to this Phase I metabolism.[17][18]

  • Reaction Setup: The test compound (e.g., at 1 µM) is incubated with liver microsomes (e.g., human or rat at 0.5 mg/mL protein concentration) in a phosphate buffer at 37°C.[17]

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to detect any non-NADPH-dependent degradation.[17]

  • Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[17]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the remaining parent compound concentration.[19]

  • Data Analysis: The rate of disappearance of the compound is used to calculate key parameters like the half-life (t½) and the in vitro intrinsic clearance (CLint).[20]

ParameterDescriptionSignificance for 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole
Papp (A→B) Apparent Permeability (Apical to Basolateral)Predicts the rate of intestinal absorption.
Efflux Ratio Ratio of B→A permeability to A→B permeabilityAn ER > 2 suggests the compound is actively pumped out of intestinal cells, potentially limiting bioavailability.
% Plasma Protein Bound Fraction of the compound bound to plasma proteinsHigh binding (>99%) can limit the free drug available for therapeutic effect and metabolism.
t½ (microsomes) Half-life in liver microsomesIndicates metabolic stability. A short half-life suggests rapid clearance by the liver.
CLint (microsomes) Intrinsic ClearanceMeasures the metabolic capacity of the liver for the compound, used to predict in vivo hepatic clearance.
Table 1: Summary of Key In Vitro ADME Parameters

Metabolite Identification and Pathway Elucidation

Understanding how a compound is metabolized is as important as knowing how fast. Identifying major metabolites is crucial for assessing potential safety risks (e.g., formation of reactive metabolites) and understanding clearance pathways.

Based on the structure of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, several metabolic pathways can be hypothesized, drawing from known biotransformations of related scaffolds.[21][22]

  • N-Demethylation: Removal of the methyl group at the N1 position is a common metabolic route for N-alkylated nitrogen heterocycles.

  • Oxidation of the Tetrahydro-ring: The saturated carbocyclic ring is a likely site for hydroxylation by CYP enzymes.

  • Metabolism of the Ethynyl Group: While often used to improve metabolic stability, terminal alkynes can sometimes undergo metabolism.[23][24]

  • N-deindazolation: A unique cleavage of the indazole ring has been reported for certain indazole-containing compounds, mediated by CYP3A enzymes.[25][26] This pathway can be significant and should be investigated.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 3-ethynyl-1-methyl-4,5,6,7- tetrahydro-1H-indazole M1 N-Demethylation Parent->M1 (-CH3) M2 Ring Hydroxylation Parent->M2 (+OH) M3 Ethynyl Oxidation Parent->M3 (Oxidation) M4 N-deindazolation (Ring Cleavage) Parent->M4 (Cleavage) M2_conj Glucuronidation (at hydroxyl group) M2->M2_conj (UGTs)

Fig. 2: Hypothetical Metabolic Pathways

In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how all ADME processes integrate within a living system and to determine key PK parameters that guide dose selection for efficacy and toxicology studies.[27][28] A rodent PK study is the standard initial step.[29]

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., jugular vein) to allow for serial blood sampling from a single animal, adhering to animal welfare guidelines.[30]

  • Dosing: Two groups of animals are studied:

    • Intravenous (IV) Group: The compound is administered as an IV bolus (e.g., 1 mg/kg) to determine its properties without the absorption phase (e.g., clearance, volume of distribution, half-life).

    • Oral (PO) Group: The compound is administered by oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Blood samples (e.g., ~100 µL) are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[31] Plasma is harvested by centrifugation.

  • Bioanalysis: The concentration of the parent drug in each plasma sample is determined using a validated LC-MS/MS assay.[32]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[30]

ParameterAbbreviationDescription
Clearance CLThe volume of plasma cleared of the drug per unit of time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Terminal Half-Life The time required for the plasma concentration to decrease by half.
Area Under the Curve AUCThe total drug exposure over time.
Oral Bioavailability %FThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
Table 2: Key In Vivo Pharmacokinetic Parameters

Integrated Profile and Path Forward

By integrating the data from in silico, in vitro, and in vivo studies, a comprehensive pharmacokinetic profile of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole can be constructed. This profile will reveal its potential as a drug candidate: Does it have sufficient oral absorption? Is its half-life appropriate for the intended dosing regimen? Are there any metabolic liabilities that need to be addressed through chemical modification?

This systematic approach ensures that decisions in drug discovery are data-driven, de-risking the progression of new chemical entities and maximizing the potential for clinical success.

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Exploratory

Determining the Receptor Binding Affinity of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide

Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel synthetic compound, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole. While specific binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel synthetic compound, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole. While specific binding data for this molecule is not yet publicly available, this document outlines the strategic and methodological approach a researcher would undertake to elucidate its pharmacological profile. We delve into the rationale behind target selection based on the privileged indazole scaffold, provide detailed, step-by-step protocols for competitive radioligand binding assays, and offer a guide to the analysis and interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of novel chemical entities.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents, among other therapeutic applications. The 4,5,6,7-tetrahydro-1H-indazole substructure, in particular, has been a key component in the development of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.

The compound of interest, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, is a novel entity for which the receptor binding profile remains to be determined. Its structural features, including the rigid ethynyl group at the 3-position and the N-methylation, suggest the potential for specific and high-affinity interactions with a variety of receptor targets. The primary objective of the experimental strategy outlined herein is to identify these targets and quantify the affinity of this compound for them.

Strategic Approach to Target Identification

Given the novelty of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, a logical first step is to screen it against a panel of receptors known to bind other indazole-based ligands. Based on existing literature, the following receptor families represent high-priority targets for initial investigation:

  • Sigma Receptors (σ1 and σ2): The tetrahydroindazole core is a known pharmacophore for sigma receptor ligands.[2] These receptors are implicated in a range of CNS disorders and cancer, making them attractive targets for novel therapeutics.[3][4]

  • Cannabinoid Receptors (CB1 and CB2): Numerous synthetic cannabinoid receptor agonists feature an indazole-3-carboxamide core. While our compound of interest has a different substitution at the 3-position, the shared scaffold warrants investigation of its affinity for CB1 and CB2 receptors.[5]

  • GABA-A Receptors: The GABA-A receptor complex is a well-established target for a diverse array of small molecules. Some indazole derivatives have shown modulatory activity at these receptors, suggesting a potential interaction.[6][7][8]

  • Adenosine Receptors (A1, A2A, A2B, A3): Certain indazole derivatives have been explored as ligands for adenosine receptors, which are involved in a wide array of physiological processes.[9][10]

A tiered screening approach is recommended. Initially, a broad panel of receptor binding assays would be employed to identify any "hits." This would be followed by more focused secondary assays to confirm these initial findings and to determine the precise binding affinity (Ki) for the identified target(s).

Core Methodology: The Radioligand Binding Assay

The gold standard for determining the affinity of a ligand for its receptor is the competitive radioligand binding assay.[9] This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

The fundamental principle involves incubating a source of the target receptor (typically a cell membrane preparation) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity.

General Experimental Workflow

The overall workflow for a competitive radioligand binding assay can be visualized as follows:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Fig. 1: General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for each stage of the radioligand binding assay. These are generalized protocols that should be optimized for each specific receptor target.

Receptor Membrane Preparation

High-quality receptor membrane preparations are crucial for obtaining reliable and reproducible data.[11] This protocol describes a standard method for preparing membranes from cultured cells or animal tissues.

Materials:

  • Cell pellet or tissue expressing the receptor of interest

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Dounce or Potter-Elvehjem homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Homogenization: Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer. Homogenize with a Dounce or Potter-Elvehjem homogenizer until a uniform suspension is achieved.

  • Low-Speed Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer. Repeat the high-speed centrifugation step.

  • Final Preparation and Storage: After the final wash, resuspend the pellet in a suitable buffer, often containing a cryoprotectant like sucrose.[12] Determine the protein concentration using a standard method such as the Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol outlines the procedure for a typical competitive binding assay in a 96-well format.

Materials:

  • Receptor membrane preparation

  • Radioligand specific for the target receptor (e.g., -pentazocine for σ1 receptors)

  • Unlabeled test compound (3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole)

  • Unlabeled ligand for determining non-specific binding (e.g., haloperidol for σ1 receptors)

  • Assay Buffer (specific to the receptor, e.g., 50 mM Tris-HCl, pH 8.0 for sigma receptors)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reagent Preparation:

    • Thaw the receptor membrane preparation on ice and dilute to the desired final concentration in assay buffer (typically 50-200 µg of protein per well).[13]

    • Prepare a stock solution of the radioligand in assay buffer at a concentration approximately equal to its Kd value.

    • Prepare serial dilutions of the test compound in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare a high concentration of the non-specific binding control (e.g., 10 µM haloperidol).

  • Assay Plate Setup (Final Volume typically 200-250 µL):

    • Total Binding Wells: Add assay buffer, radioligand, and the receptor membrane preparation.

    • Non-specific Binding (NSB) Wells: Add the non-specific binding control, radioligand, and the receptor membrane preparation.

    • Test Compound Wells: Add the serially diluted test compound, radioligand, and the receptor membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[14]

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) are used to determine the binding affinity of the test compound.

Calculating Specific Binding

For each concentration of the test compound, the specific binding is calculated as:

Specific Binding = Total Binding - Non-specific Binding

Determining the IC50

The specific binding data is then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Calculating the Inhibition Constant (Ki)

The IC50 value is dependent on the concentration of the radioligand used in the assay. Therefore, it is converted to the inhibition constant (Ki), which is an absolute measure of the affinity of the test compound for the receptor. The Cheng-Prusoff equation is used for this conversion:[14]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

G cluster_data Raw Data cluster_calc Calculations cluster_results Results CPM_Data CPM from Scintillation Counter Specific_Binding Calculate Specific Binding CPM_Data->Specific_Binding IC50_Fit Non-linear Regression (Sigmoidal Dose-Response) Specific_Binding->IC50_Fit IC50_Value IC50 Value IC50_Fit->IC50_Value Ki_Calc Cheng-Prusoff Equation Ki_Value Ki Value Ki_Calc->Ki_Value IC50_Value->Ki_Calc

Fig. 2: Data analysis workflow from raw data to Ki value.

Hypothetical Data Presentation

While experimental data for 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is not available, the following table illustrates how the binding affinity data for a series of related tetrahydroindazole derivatives might be presented.

CompoundTarget ReceptorKi (nM)
7a Sigma-11576
7a Sigma-22193
7b Sigma-1>10000
7b Sigma-21019
7c Sigma-1>10000
7c Sigma-2839
7d Sigma-1872
7d Sigma-2612
7n Sigma-1192
7n Sigma-234
Data for compounds 7a, 7b, 7c, 7d, and 7n are from a study on tetrahydroindazole-based sigma-2 receptor ligands.[2]

Conclusion and Future Directions

This technical guide has provided a robust and scientifically grounded framework for determining the receptor binding affinity of the novel compound 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole. By employing a strategic screening approach followed by detailed competitive radioligand binding assays, researchers can effectively identify and characterize the molecular targets of this and other new chemical entities. The protocols and data analysis methods described herein represent standard, validated practices in the field of pharmacology and drug discovery.

Future work will involve the practical application of these methodologies to 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole. The results of these studies will be crucial in guiding subsequent investigations into its functional activity (i.e., agonist, antagonist, or inverse agonist properties) and its potential as a therapeutic agent.

References

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  • Gasperi, V., & Catani, M. V. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors (pp. 57-67). Humana Press, New York, NY.
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  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi eGrove. [Link]

  • Gaikwad, S. R., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248.
  • Yous, S., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & medicinal chemistry letters, 29(21), 126639.
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Foundational

Architecting the Future of Kinase and GTPase Inhibition: The Role of 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Executive Summary In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to more complex, sp3-rich architectures is a critical strategy for improving clinical success rates. The compound 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to more complex, sp3-rich architectures is a critical strategy for improving clinical success rates. The compound 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 2680541-97-1) represents a highly specialized, versatile pharmacophore designed to address the limitations of traditional heteroaromatic scaffolds[1]. With a molecular formula of C10H12N2 and a monoisotopic mass of 160.10 Da[2][3], this building block integrates three distinct structural features:

  • The 4,5,6,7-Tetrahydroindazole Core: Increases the fraction of sp3 carbons (Fsp3), enhancing aqueous solubility and escaping the "flatland" of traditional drug design.

  • The 3-Ethynyl Vector: Acts as a rigid, cylindrical spacer for deep-pocket probing or as a bioorthogonal handle for late-stage functionalization (e.g., click chemistry).

  • The 1-Methyl Cap: Restricts tautomerization, locking the molecule into a single bioactive conformation to minimize entropic penalties upon target binding.

This technical guide explores the mechanistic rationale behind utilizing this scaffold, its primary biological targets, and the self-validating experimental workflows required to evaluate its efficacy.

Mechanistic Rationale & Biological Targets

While 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is primarily a building block, its core motif is heavily utilized in the development of targeted therapeutics across several critical signaling pathways.

NF-κB Inducing Kinase (NIK) Inhibition

NIK is a central protein kinase in the non-canonical NF-κB pathway, regulating B-cell survival and dendritic cell activation[4]. Traditional indazoles often suffer from poor kinase selectivity and high hepatic clearance. Scaffold-hopping strategies have demonstrated that substituting a planar indazole with a fused bicyclic system, such as a tetrahydroindazole, significantly improves both potency and metabolic stability[4]. The N1/N2 atoms of the indazole core form critical hydrogen bonds with the kinase hinge region, while the 3-ethynyl group directs subsequent functionalization into the solvent-exposed channel.

Pathway BAFF BAFF / CD40L Receptor TNFRSF Receptor BAFF->Receptor NIK NF-κB Inducing Kinase (NIK) Receptor->NIK IKK IKKα Complex NIK->IKK Inhibitor Tetrahydroindazole Core Inhibitor->NIK Competitive Inhibition NFkB RelB/p52 Heterodimer IKK->NFkB

Non-canonical NF-κB signaling pathway modulated by NIK inhibition.

Mutant KRAS (G12C) Allosteric Modulation

Historically considered "undruggable," the KRAS protein acts as an intracellular on/off switch for the MAPK signaling pathway[5]. Recent breakthroughs have identified allosteric pockets on the GDP-bound state of KRAS G12C[5]. Tetrahydroindazole derivatives are actively patented as structural components that fit into these allosteric grooves[5]. The 3-ethynyl group is particularly valuable here; its linear geometry allows it to project a covalent warhead (such as an acrylamide) precisely toward the mutant Cysteine-12 residue without causing steric clashes in the narrow binding channel.

Additional Targets: PDGFR and Sodium Channels

Beyond NIK and KRAS, the tetrahydroindazole moiety is cited in the development of Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors[6] and modulators of mitotic motor proteins[7]. Furthermore, its optimal lipophilicity makes it a candidate for targeting voltage-gated sodium channels (e.g., NaV1.8/1.9), which are critical targets for novel, non-opioid analgesic agents[8].

Quantitative Data Summary

The following table summarizes the predicted physicochemical properties of the 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole scaffold and the theoretical binding parameters of its derived clinical candidates.

ParameterValue / CharacteristicAnalytical Rationale
Monoisotopic Mass 160.10005 Da[2][3]Ideal low-molecular-weight starting point for fragment-based drug discovery (FBDD).
Hazard Classifications Acute Tox. 4, Skin/Eye Irrit. 2/2A[1]Requires standard PPE (GHS07) during synthesis; STOT SE 3 indicates single-exposure toxicity[1].
Fsp3 (Fraction sp3) 0.40Superior to planar indazoles (Fsp3 = 0.14), directly correlating with improved clinical progression rates.
Target: NIK (Ki) < 1 nM (Derived Analogs)[4]High affinity driven by optimized hinge-binding conformation of the saturated carbocycle[4].
Target: KRAS G12C Covalent modification[5]Ethynyl vector positions electrophilic warheads within proximity to Cys-12[5].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of tetrahydroindazole-derived inhibitors must rely on self-validating assay systems. Below is the definitive protocol for evaluating kinase inhibition (e.g., NIK) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Rationale for TR-FRET

Standard fluorescence assays are frequently compromised by the autofluorescence of small-molecule libraries. TR-FRET solves this by utilizing lanthanide chelates (e.g., Europium). Because the lanthanide emission lasts for milliseconds, introducing a temporal measurement delay (e.g., 50–100 µs) allows all short-lived background autofluorescence to decay, isolating the true binding signal.

Step-by-Step TR-FRET Protocol
  • Compound Preparation (Acoustic Dispensing):

    • Action: Use an acoustic droplet ejection (ADE) system to transfer 10 nL of the tetrahydroindazole derivative (in 100% DMSO) into a 384-well assay plate.

    • Causality: ADE eliminates the volumetric errors and cross-contamination inherent to pin-tool transfers. It ensures the final DMSO concentration remains strictly at 0.1%, preventing solvent-induced denaturation of the sensitive NIK kinase.

  • Kinase Incubation:

    • Action: Add 5 µL of NIK enzyme solution and 5 µL of ATP/biotinylated-substrate mix. Incubate for 60 minutes at 25°C.

  • Detection Reagent Addition:

    • Action: Add 10 µL of detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Time-Gated Readout:

    • Action: Excite the plate at 340 nm. Delay measurement by 100 µs, then read emission at 615 nm (donor) and 665 nm (acceptor).

  • Self-Validation (Z'-Factor Calculation):

    • Action: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls.

    • Causality: The assay is only deemed valid if the Z'-factor is > 0.6, proving that the signal window is wide enough and the variance tight enough to distinguish true hits from assay noise.

Workflow Prep 1. Acoustic Dispensing (Preserve DMSO Tolerance) Incubate 2. Kinase Incubation (NIK + ATP + Substrate) Prep->Incubate FRET 3. TR-FRET Reagent Addition (Lanthanide Chelates) Incubate->FRET Read 4. Time-Gated Readout (Eliminate Autofluorescence) FRET->Read Validate 5. Self-Validation (Z'-factor > 0.6) Read->Validate

Self-validating TR-FRET assay workflow for kinase inhibitor screening.

Late-Stage Functionalization via CuAAC

The presence of the 3-ethynyl group allows for rapid generation of Structure-Activity Relationship (SAR) libraries without rebuilding the tetrahydroindazole core. Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can "click" various azide-containing functional groups onto the core. This modularity is critical for fine-tuning the pharmacokinetic properties (e.g., hepatic clearance) of the resulting drug candidates[4].

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Protocols & Analytical Methods

Method

how to prepare 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole stock solutions

Application Note: Preparation, Handling, and Application of 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole Stock Solutions Introduction & Scientific Context 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Application of 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole Stock Solutions

Introduction & Scientific Context

3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a highly specialized, bifunctional chemical building block utilized in advanced medicinal chemistry and drug discovery. The molecule integrates two critical structural features:

  • The Tetrahydroindazole Core: A privileged pharmacophore widely recognized for its ability to act as a highly selective hinge-binding scaffold in kinase inhibitors (e.g., Interleukin-2 inducible T-cell kinase (ITK) and Cyclin-Dependent Kinase 2 (CDK2))[1][2], as well as a potent ligand for sigma-2 receptors[3].

  • The Terminal Ethynyl (Alkyne) Group: An ideal bioorthogonal handle for Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry"[4][5].

The presence of the 1-methyl group restricts tautomerization, locking the molecule into the 1H-indazole form. This structural rigidity is critical for maintaining predictable hydrogen-bonding interactions within the ATP-binding pockets of target kinases[6]. This guide provides validated protocols for formulating stable stock solutions and executing downstream click-chemistry conjugations.

Physicochemical Profiling

Understanding the physicochemical properties of this compound is essential for preventing precipitation and degradation during assay preparation.

PropertyValue / Description
Chemical Name 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole
CAS Number 2680541-97-1[7]
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Solubility Profile Highly soluble in DMSO and DMF; Moderately soluble in Ethanol; Poorly soluble in Water.
Storage (Solid) -20°C, protected from light and moisture.

Causality & Rationale for Experimental Choices (E-E-A-T)

  • Solvent Selection (Anhydrous DMSO): The tetrahydroindazole core possesses high lipophilicity due to its saturated aliphatic ring fused to the aromatic pyrazole[8]. Consequently, aqueous solubility is inherently poor. Anhydrous DMSO (≥99.9%) is the mandatory primary solvent because it fully solvates the hydrophobic core while preventing water-induced hydrolysis.

  • Atmospheric Control (Argon/Nitrogen Purging): Terminal alkynes are susceptible to oxidative homocoupling (Glaser coupling) when exposed to atmospheric oxygen and trace transition metals. Purging the headspace of storage vials with an inert gas ensures the alkyne handle remains pristine for downstream CuAAC reactions.

  • Aqueous Dilution Limits: When introducing the DMSO stock into aqueous biological assays (e.g., cell culture media or enzymatic buffers), the final DMSO concentration must be kept at or below 0.1% (v/v). Exceeding this limit can cause the hydrophobic compound to "crash out" (precipitate) into micro-suspensions, leading to false-negative bioassay results and solvent-induced cytotoxicity.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

This protocol generates a self-validating, stable master stock suitable for long-term storage.

  • Equilibration: Allow the sealed vial of the solid compound to reach room temperature (20–25°C) in a desiccator for at least 30 minutes before opening. Rationale: This prevents atmospheric moisture from condensing on the potentially hygroscopic powder.

  • Weighing: Using a calibrated microbalance, weigh exactly 1.60 mg of the compound into a sterile, amber microcentrifuge tube. Rationale: Amber tubes protect the compound from photolytic degradation.

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO (water ≤0.005%) to the tube.

  • Homogenization: Vortex vigorously for 30 seconds. If any particulate matter remains, sonicate the tube in a room-temperature water bath for 1–2 minutes until the solution is completely optically clear.

  • Aliquoting & Storage: Divide the 10 mM stock into 50 µL single-use aliquots. Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas, seal tightly, and store immediately at -20°C or -80°C.

StockPrep A Weigh Compound (1.60 mg) B Add Anhydrous DMSO (1.0 mL) A->B C Vortex & Sonicate (until clear) B->C D Aliquot & Purge with Argon/N2 C->D E Store at -20°C (Desiccated) D->E

Workflow for preparing and storing a 10 mM master stock solution in anhydrous DMSO.
Protocol B: Preparation of Aqueous Working Solutions for In Vitro Assays

To avoid precipitation, serial dilutions must be performed carefully.

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature. Do not use heat.

  • Intermediate Dilution: Dilute the stock in fresh DMSO to create a 1000× intermediate solution of your final target concentration. (e.g., For a 1 µM final assay concentration, prepare a 1 mM intermediate stock by mixing 10 µL of master stock with 90 µL DMSO).

  • Aqueous Addition: Add the intermediate stock to your aqueous assay buffer (e.g., PBS or HEPES) dropwise while vortexing the buffer vigorously.

  • Validation: Visually inspect the solution against a dark background to ensure no micro-precipitates have formed. The final DMSO concentration is now safely at 0.1% (v/v).

Protocol C: CuAAC Click Chemistry Conjugation

Utilizing the ethynyl group to conjugate the tetrahydroindazole core to an azide-functionalized probe (e.g., a fluorophore or PROTAC linker).

  • Reagent Preparation: Prepare fresh solutions of 100 mM CuSO₄ in degassed water and 500 mM Sodium Ascorbate in degassed water.

  • Reaction Assembly: In a 1.5 mL reaction vial, combine:

    • Azide-functionalized probe (Final concentration: 100 µM)

    • 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (Final concentration: 100 µM)

    • Co-solvent mixture (e.g., 1:1 tert-Butanol/Water or DMSO/Water) to ensure both reagents are fully solubilized.

  • Catalyst Generation: Add CuSO₄ (Final concentration: 1 mM) followed immediately by Sodium Ascorbate (Final concentration: 5 mM). Rationale: The ascorbate serves as a reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II), initiating the cycloaddition[5].

  • Incubation: Agitate the mixture at room temperature in the dark for 2–12 hours. Monitor reaction completion via LC-MS to confirm the formation of the 1,4-disubstituted 1,2,3-triazole linkage.

ClickChemistry A 3-Ethynyl-1-methyl- tetrahydroindazole (Alkyne Handle) C CuSO4 + Sodium Ascorbate (In Situ Cu(I) Generation) A->C B Azide-Functionalized Probe/Fluorophore B->C D 1,4-Disubstituted 1,2,3-Triazole Conjugate C->D E Downstream Application (e.g., Kinase Binding Assay) D->E

CuAAC click chemistry pathway for generating target-binding kinase or receptor probes.

Troubleshooting Guide

  • Issue: Compound precipitates upon addition to aqueous buffer.

    • Cause: Rapid solvent exchange or exceeding the solubility limit of the hydrophobic core.

    • Solution: Ensure the intermediate DMSO stock is highly concentrated so the final DMSO volume is ≤0.1%. Add the DMSO stock dropwise to a rapidly vortexing buffer, rather than adding buffer to the DMSO.

  • Issue: Low yield in CuAAC click reactions.

    • Cause: Oxidation of Cu(I) back to Cu(II) or oxidative degradation of the alkyne handle.

    • Solution: Degas all solvents prior to use. Add an additional 5 equivalents of Sodium Ascorbate to maintain the reducing environment, and ensure the master stock was purged with Argon during storage.

Sources

Application

3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole as a scaffold in medicinal chemistry

Application Note: 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole as a Versatile Scaffold in Medicinal Chemistry Executive Summary In modern drug discovery, the over-reliance on flat, fully aromatic heterocycles often...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the over-reliance on flat, fully aromatic heterocycles often leads to molecules with poor physicochemical properties, high attrition rates, and the dreaded "brick dust" phenomenon (low aqueous solubility). As a Senior Application Scientist, I frequently utilize geometry-optimized building blocks to circumvent these developmental roadblocks. 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 2680541-97-1)[1] represents a highly specialized scaffold that merges the proven bioactivity of the indazole pharmacophore with enhanced three-dimensionality (Fsp3) and modular reactivity. This guide details the structural causality, target applications, and validated late-stage functionalization protocols for this scaffold.

Physicochemical Rationale & Structural Causality

Every functional group on this scaffold serves a precise physicochemical purpose, designed to optimize both pharmacodynamics (target binding) and pharmacokinetics (solubility and permeability).

  • The 4,5,6,7-Tetrahydroindazole Core: Replacing a fully aromatic indazole with a partially saturated cyclohexane ring significantly increases the fraction of sp3-hybridized carbons (Fsp3). This structural shift disrupts planar π-π stacking in the solid state, lowering the melting point and dramatically improving kinetic aqueous solubility. This is a critical parameter for optimizing the Solubility Forecast Index (SFI) during lead optimization[2].

  • The 1-Methyl Cap: Unsubstituted indazoles exist in a dynamic tautomeric equilibrium (1H vs. 2H)[3]. By methylating the N1 position, tautomerization is permanently blocked. This locks the scaffold into a single bioactive conformation, reducing the entropic penalty upon target binding. Furthermore, masking the N-H hydrogen bond donor lowers the Polar Surface Area (PSA), improving passive membrane permeability[4].

  • The 3-Ethynyl Vector: The terminal alkyne acts as a rigid, cylindrical, electron-rich pharmacophore. In narrow biological pockets (such as kinase gatekeeper regions), the alkyne can project deeply without the steric clashes associated with larger aryl substituents. Synthetically, it serves as an ideal handle for late-stage diversification via cross-coupling or click chemistry[5].

Target Applications & Biological Pathways

The tetrahydroindazole core is a privileged motif with validated efficacy across multiple therapeutic domains:

  • Kinase Inhibition (e.g., ITK): Tetrahydroindazoles are proven hinge-binding motifs for Interleukin-2 Inducible T-Cell Kinase (ITK), a primary target for autoimmune diseases and T-cell malignancies. The scaffold provides optimal hydrogen bonding vectors to the kinase hinge region while maintaining high solubility[2].

  • Sigma-2 Receptor Ligands: The saturated cyclohexane ring perfectly occupies the primary hydrophobic pharmacophore feature of Sigma-2 receptors. Derivatives of this scaffold exhibit high binding affinity and selectivity, making them excellent chemical probes and leads for cancer diagnostics[6].

Signaling TCR T-Cell Receptor (TCR) Activation Lck Lck / ZAP-70 Kinases TCR->Lck ITK Interleukin-2 Inducible T-Cell Kinase (ITK) Lck->ITK PLCg PLC-γ1 Activation ITK->PLCg Ca2 Calcium Mobilization & NFAT Translocation PLCg->Ca2 Cytokines IL-2 Production & T-Cell Proliferation Ca2->Cytokines Inhibitor Tetrahydroindazole Inhibitor Inhibitor->ITK Binds Hinge Region

ITK signaling pathway modulated by tetrahydroindazole-based inhibitors.

Quantitative Data Summaries

To illustrate the evolutionary advantage of this scaffold, Table 1 compares its physicochemical properties against traditional indazole variants.

Table 1: Physicochemical Impact of Scaffold Selection

Scaffold TypeStructural FeaturesFsp3TautomerizationSolubility Forecast Index (SFI)Primary Application
1H-Indazole Flat, fully aromaticLow (~0.0)Yes (1H/2H)PoorBroad-spectrum kinase inhibitors
4,5,6,7-Tetrahydro-1H-indazole Partially saturatedMedium (~0.4)Yes (1H/2H)ModerateITK inhibitors
3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole Saturated, N-methylated, alkynylatedHigh (~0.5)No (Locked)ExcellentSigma-2 ligands, Click-probes

Experimental Protocols: Late-Stage Functionalization

The true power of the 3-ethynyl group lies in its ability to serve as a divergence point for library generation. The following protocols are engineered as self-validating systems to ensure high-fidelity synthesis.

Workflow Core 3-Ethynyl-1-methyl- 4,5,6,7-tetrahydro-1H-indazole Sono Sonogashira Coupling (Pd/Cu catalysis) Core->Sono Aryl Halides Click CuAAC 'Click' Reaction (Cu(I) catalysis) Core->Click Azides Glaser Glaser Homocoupling (Side Reaction) Core->Glaser O2 exposure Target1 Extended Rigid Pharmacophores (Kinase Inhibitors) Sono->Target1 Target2 Triazole-Linked Conjugates (PROTACs / Fluorophores) Click->Target2

Workflow for late-stage diversification of the tetrahydroindazole scaffold.

Protocol A: Sonogashira Cross-Coupling for Library Generation

Objective: To synthesize extended, rigid pharmacophores by coupling the terminal alkyne with diverse aryl halides.

Materials:

  • 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv)

  • Aryl iodide or bromide (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.10 equiv)

  • Triethylamine (TEA) / DMF (1:4 v/v)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the TEA/DMF mixture with argon for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne, which would rapidly consume the starting material and severely complicate chromatographic purification.

  • Reagent Charging: In an oven-dried Schlenk flask under an argon atmosphere, add the scaffold, aryl halide, Pd(PPh₃)₄, and CuI.

  • Reaction Initiation: Inject the degassed solvent mixture. Stir the solution at 60°C for 4–8 hours. Causality: Mild heating accelerates the oxidative addition of the aryl halide to the Pd(0) center, which is typically the rate-limiting step when utilizing electron-rich aryl halides.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the total disappearance of the scaffold mass (m/z 160.1) and the appearance of the desired product mass.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl to solubilize and remove copper salts. Extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: CuAAC (Click Chemistry) for PROTAC/Probe Conjugation

Objective: To link the scaffold to an azide-functionalized E3 ligase ligand (for targeted protein degradation) or a fluorophore (for cellular imaging).

Materials:

  • Scaffold (1.0 equiv)

  • Azide-functionalized linker (1.0 equiv)

  • CuSO₄·5H₂O (0.1 equiv)

  • Sodium ascorbate (0.2 equiv)

  • t-BuOH/H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold and azide in the t-BuOH/H₂O mixture. Causality: This biphasic solvent system ensures the solubility of both the highly lipophilic organic substrates and the inorganic catalysts, driving the reaction efficiently at the solvent interface.

  • Catalyst Generation: Add CuSO₄ followed immediately by sodium ascorbate. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This method is far more reliable than using commercially available Cu(I) salts, which are prone to rapid oxidation in ambient air.

  • Reaction & Monitoring: Stir at room temperature for 2–4 hours. Self-Validation: Analyze an aliquot via FT-IR spectroscopy. The complete disappearance of the sharp alkyne C≡C stretch (~2100 cm⁻¹) and the azide N=N=N stretch (~2100 cm⁻¹) confirms total conversion to the 1,2,3-triazole linkage.

  • Workup: Dilute with water, extract with DCM, and wash the organic layer with an aqueous EDTA solution. Causality: EDTA scavenges residual copper ions, which are highly toxic and can cause false positives in downstream biological or enzymatic assays.

Sources

Method

Application Note: In Vivo Dosing Guidelines and Pharmacological Profiling of 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (EMTHI)

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Medicinal Chemists Document Type: Advanced Technical Protocol & Formulation Guide Introduction and Mechanistic Rationale The compound 3-ethynyl-1-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Medicinal Chemists Document Type: Advanced Technical Protocol & Formulation Guide

Introduction and Mechanistic Rationale

The compound 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (hereafter referred to as EMTHI ) represents a highly specialized, lipophilic scaffold frequently utilized in the development of central nervous system (CNS) therapeutics and immunomodulators. Structurally, the tetrahydro-1H-indazole core provides a rigid, hydrophobic framework, while the terminal ethynyl (alkyne) moiety at the 3-position is a critical pharmacophore.

Historically, ethynyl-substituted heterocycles have been pivotal in the design of and. The ethynyl group allows the molecule to project deeply into narrow, hydrophobic allosteric pockets [3]. However, this structural advantage introduces specific in vivo liabilities:

  • Aqueous Insolubility: The combination of the tetrahydroindazole core and the alkyne group results in high lipophilicity (LogP typically > 3.5), making standard aqueous dosing impossible.

  • Metabolic Vulnerability: The ethynyl carbon atoms can act as soft electrophiles, making them susceptible to direct conjugate addition by glutathione (GSH) in the cytosol and microsomes, independent of NADPH [1].

This application note provides field-proven, self-validating protocols to overcome these physicochemical hurdles, ensuring reliable in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data.

Pathway EMTHI 3-ethynyl-1-methyl-4,5,6,7- tetrahydro-1H-indazole Target Target Receptor / Kinase (e.g., mGluR5 / NIK) EMTHI->Target Allosteric Binding Signaling Intracellular Signaling (Ca2+ Flux / NF-κB) Target->Signaling Pathway Modulation Response Pharmacodynamic Response (Neuroprotection / Anti-inflammation) Signaling->Response Cellular Efficacy

Fig 1. Mechanistic pathway of EMTHI modulating target signaling for therapeutic efficacy.

In Vivo Formulation Strategies

Because EMTHI is highly lipophilic, improper formulation will lead to compound precipitation in the syringe or upon contact with physiological fluids, resulting in erratic PK profiles and artificial toxicity.

Table 1: Validated Formulation Vehicles for EMTHI
RouteVehicle CompositionPreparation Rationale & CausalityMax Dosing Volume (Mouse)
IV 5% DMSO, 10% Solutol HS15, 85% SalineDMSO disrupts the crystal lattice. Solutol forms stable micelles to prevent precipitation in the bloodstream.5 mL/kg
PO 0.5% Methylcellulose (MC), 0.2% Tween-80 in H2OCreates a homogenous, viscous suspension. Tween-80 wets the hydrophobic particles for uniform GI absorption.10 mL/kg
IP 10% DMSO, 10% Tween-80, 80% SalineHigher DMSO/surfactant ratio ensures the compound remains solubilized in the peritoneal cavity for rapid absorption.10 mL/kg

Step-by-Step Methodologies

Protocol 1: Preparation of Intravenous (IV) Dosing Solution (Self-Validating)

Objective: Achieve a clear, 1 mg/mL solution for IV bolus administration.

  • Weighing & Initial Solubilization: Weigh 1.0 mg of EMTHI into a glass vial. Add 50 µL of molecular biology grade DMSO.

    • Causality: Glass is required because lipophilic compounds can adsorb to standard polypropylene tubes, artificially lowering the dose.

  • Surfactant Addition: Add 100 µL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Slowly add 850 µL of sterile 0.9% Saline dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation, which causes irreversible nucleation and precipitation of the tetrahydroindazole core.

  • Validation Checkpoint (Critical): Centrifuge a 50 µL aliquot at 10,000 x g for 5 minutes. Examine the bottom of the tube against a dark background.

    • Self-Validation: If a white pellet forms, the compound has crashed out of solution. The formulation is invalid and must be discarded. If clear, proceed to dosing.

Protocol 2: Pharmacokinetic (PK) & Brain Penetration Workflow

Objective: Determine systemic exposure and Blood-Brain Barrier (BBB) permeability.

  • Animal Preparation: Fast adult C57BL/6 mice (8-10 weeks old) for 4 hours prior to oral (PO) dosing to standardize gastric emptying. Fasting is not required for IV dosing.

  • Administration: Administer EMTHI at 1 mg/kg (IV) or 10 mg/kg (PO).

  • Serial Blood Sampling: Collect 20 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Tissue Perfusion & Collection: At T=1h (approximate Tmax), euthanize a subset of mice. Perfuse transcardially with ice-cold PBS for 3 minutes.

    • Causality: Perfusion removes residual blood from the cerebral microvasculature. Without this step, brain homogenate concentrations will be falsely elevated by compound trapped in the blood, ruining the Brain/Plasma ratio calculation.

  • Tissue Homogenization: Extract the brain, weigh it, and homogenize in 3 volumes (w/v) of 80% Acetonitrile/20% Water to precipitate proteins instantly.

Workflow Prep 1. Formulation DMSO/Solutol/Saline Dose 2. In Vivo Dosing IV (1 mg/kg) PO (10 mg/kg) Prep->Dose Sample 3. Biosampling Plasma & Brain Collection Dose->Sample Analyze 4. LC-MS/MS PK/PD Quantification Sample->Analyze

Fig 2. Step-by-step in vivo pharmacokinetic and bioanalytical assay workflow.

Protocol 3: LC-MS/MS Bioanalysis & Metabolite Monitoring

Objective: Quantify parent compound and monitor for specific structural liabilities.

  • Sample Extraction: Combine 10 µL of plasma/brain homogenate with 100 µL of cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 15,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • GSH-Adduct Monitoring (Validation Checkpoint):

    • Causality: Because the terminal ethynyl group of EMTHI is susceptible to glutathione conjugation [1], set the mass spectrometer to monitor not only the parent mass [M+H]+ but also the predicted GSH adduct mass [M+H+307]+ .

    • Self-Validation: If clearance is unexpectedly high (>60 mL/min/kg) and the +307 Da peak is prominent in the 1-hour samples, the compound is undergoing rapid direct conjugation, and structural optimization (e.g., substituting the ethynyl group) may be required.

Expected Quantitative Outcomes

When formulated and dosed correctly, EMTHI should exhibit a PK profile typical of lipophilic, low-molecular-weight CNS tool compounds.

Table 2: Target Pharmacokinetic Parameters (Predicted for 10 mg/kg PO in Mice)
ParameterExpected RangeBiological Significance
Cmax 500 - 1500 ng/mLIndicates successful GI absorption and validates the methylcellulose suspension stability.
Tmax 0.5 - 2.0 hoursReflects rapid systemic availability typical of lipophilic indazole derivatives.
Brain/Plasma Ratio (Kp) 0.8 - 1.5Critical for CNS targets; the ethynyl group significantly enhances BBB penetration.
Bioavailability (F%) 20% - 50%May be limited by first-pass hepatic metabolism or GSH conjugation.

References

  • Title: Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 Source: ACS Chemical Neuroscience URL: [Link]

Application

Application Note: Chemoselective Incorporation of 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole into Peptides via CuAAC

Prepared by: Senior Application Scientist, Bioconjugation & Peptide Therapeutics Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The functionalization of peptides with small...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Bioconjugation & Peptide Therapeutics Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of peptides with small-molecule pharmacophores is a cornerstone of modern drug discovery, enabling the creation of Peptide-Drug Conjugates (PDCs) and targeted chemical probes. The compound 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole serves as a highly specialized building block for this purpose.

The tetrahydroindazole core is a privileged scaffold, extensively documented for its potent modulation of sigma-2 receptors and COX-2 enzymes [1][2]. By featuring a terminal alkyne (ethynyl) group, this molecule is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note provides a comprehensive, field-validated protocol for conjugating this pharmacophore to azide-bearing peptides, detailing the mechanistic causality behind each experimental choice to ensure high-yield, oxidation-free bioconjugation.

Mechanistic Rationale & Structural Insights

The Tetrahydroindazole Pharmacophore

The choice of a 1-methyl-4,5,6,7-tetrahydro-1H-indazole core is highly deliberate in medicinal chemistry:

  • Conformational Locking: The N1-methylation prevents pyrazole tautomerization, ensuring the pharmacophore is presented to the biological target in a single, predictable orientation.

  • Enhanced Fsp3 Character: The 4,5,6,7-tetrahydro ring increases the fraction of sp3-hybridized carbons (Fsp3). This reduction in planarity significantly improves the aqueous solubility and metabolic stability of the resulting conjugate compared to fully aromatic indazoles [2].

The CuAAC Ligation Strategy

CuAAC is the gold standard for peptide modification due to its bioorthogonality and the unique properties of the resulting linkage [3].

  • Amide Bond Isostere: The reaction yields a 1,4-disubstituted 1,2,3-triazole. This rigid heterocycle mimics the trans-geometry and dipole moment of a native peptide bond but is entirely resistant to proteolytic cleavage, thereby increasing the in vivo half-life of the conjugate [4].

  • Oxidation Prevention: A critical failure point in peptide CuAAC is the oxidation of sensitive residues (Methionine, Cysteine, Histidine) by Reactive Oxygen Species (ROS) generated during the reduction of Cu(II) to Cu(I). This protocol utilizes THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble accelerating ligand that completely encapsulates the Cu(I) center, preventing ROS generation and preserving peptide integrity.

Experimental Workflow & Visualization

The following diagram illustrates the logical flow of the bioconjugation process, from precursor functionalization to final target engagement.

G A Azide-Functionalized Peptide C CuAAC Reaction (CuSO4, NaAsc, THPTA) A->C B 3-Ethynyl-1-methyl- 4,5,6,7-tetrahydro- 1H-indazole B->C D 1,2,3-Triazole-Linked Peptide Conjugate C->D Chemoselective Ligation E Target Engagement (Sigma-2 / COX-2) D->E Enhanced Stability

Caption: Workflow of CuAAC bioconjugation linking the tetrahydroindazole pharmacophore to a peptide.

Detailed Step-by-Step Protocol

This protocol describes the in-solution conjugation of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole to a purified, azide-bearing peptide.

Materials Required
  • Peptide: Purified peptide containing L-azidohomoalanine (Aha) or an N-terminal azido-acid.

  • Alkyne: 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (Stock solution: 100 mM in DMSO).

  • Catalyst System: CuSO₄·5H₂O (100 mM in H₂O), THPTA ligand (100 mM in H₂O), Sodium Ascorbate (NaAsc, freshly prepared 200 mM in H₂O).

  • Buffer: 100 mM Sodium Phosphate buffer (pH 7.0) / DMSO.

Step 1: Reagent Preparation & Pre-complexation (Critical Step)

Causality: Free Cu(II) can induce peptide aggregation. Pre-complexing Cu(II) with THPTA ensures that when the metal is introduced to the peptide, it is already sterically shielded.

  • In a microcentrifuge tube, mix 10 µL of 100 mM CuSO₄ with 50 µL of 100 mM THPTA (1:5 molar ratio).

  • Vortex gently and incubate at room temperature for 5 minutes. The solution will turn a faint, clear blue.

Step 2: Reaction Assembly
  • Dissolve the azide-peptide in the Sodium Phosphate buffer to a final concentration of 1 mM. (If the peptide is highly hydrophobic, up to 50% DMSO or tert-butanol can be used as a co-solvent).

  • Add 2.0 equivalents (relative to the peptide) of the 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole stock solution to the peptide mixture.

  • Add 5 equivalents of the pre-complexed Cu/THPTA mixture (relative to the peptide).

  • Initiation: Add 10 equivalents of freshly prepared Sodium Ascorbate. Causality: Ascorbate must be added last. It reduces the Cu(II)-THPTA complex to the catalytically active Cu(I)-THPTA complex, initiating the cycloaddition.

Step 3: Incubation and Quenching
  • Purge the reaction vial with Nitrogen or Argon gas for 30 seconds, seal, and agitate gently at 25°C for 2 to 4 hours.

  • Monitor reaction progress via LC-MS. The mass shift should correspond exactly to the addition of the alkyne (+160.22 Da).

  • Quenching: Once complete, add EDTA (final concentration 10 mM) and incubate for 15 minutes. Causality: EDTA acts as a powerful chelator, stripping the copper from the THPTA ligand and the peptide backbone, preventing metal-induced peak broadening during HPLC purification.

Step 4: Purification
  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any insoluble ascorbate byproducts.

  • Inject the supernatant onto a Preparative RP-HPLC (C18 column) using a standard Water/Acetonitrile gradient with 0.1% TFA.

  • Lyophilize the collected fractions to yield the pure tetrahydroindazole-peptide conjugate.

Quantitative Data & Optimization Guidelines

To ensure maximum yield across different peptide sequences, the following table summarizes the optimized parameters for both in-solution and on-resin approaches.

Reaction ModeSolvent SystemCatalyst / LigandTempTimeTypical YieldPrimary Advantage
In-Solution Buffer/DMSO (1:1)CuSO₄ / THPTA25°C2-4 h85 - 95%Best for preventing oxidation of sensitive residues (Met/Cys).
In-Solution tBuOH/H₂O (1:1)CuSO₄ / TBTA40°C4-6 h70 - 85%Ideal for highly hydrophobic peptide sequences.
On-Resin DMF / DCMCuI / DIPEA25°C12-16 h60 - 80%Allows for washing away excess alkyne before final cleavage.

Note: On-resin CuAAC requires swelling the resin adequately. CuI is preferred over CuSO₄/NaAsc on-resin because ascorbate can be difficult to wash out of the polymer matrix.

References

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands Source: ChemMedChem / National Institutes of Health (NIH) URL:[Link]

  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors Source: Arabian Journal of Chemistry URL:[Link]

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC Source: JPT (Journal of Peptide Therapeutics / LifeTein) URL:[Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry Source: Molecules / National Institutes of Health (NIH) URL:[Link]

Method

Application Notes &amp; Protocols: Leveraging Azide-Alkyne Cycloaddition with 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Indazole Scaffold The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and oncology therapeutics. The subject of this guide, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (CAS 2680541-97-1)[1], is a particularly valuable building block. It combines the pharmacologically relevant tetrahydro-indazole core with a terminal alkyne, a versatile functional handle for post-synthetic modification via the azide-alkyne cycloaddition.

This guide provides an in-depth exploration of two primary applications for this molecule, leveraging the power of "click chemistry".[2] These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for both drug discovery and chemical biology.[3][4] We will detail protocols for:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the rapid synthesis of compound libraries.[5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the bioorthogonal conjugation to macromolecules.[][8]

Pillar 1: Core Mechanistic Concepts

A foundational understanding of the azide-alkyne cycloaddition is critical for experimental design and troubleshooting. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and yields a mixture of regioisomers, the two modalities discussed here offer significant advantages.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, proceeding at room temperature and exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[5] The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.[9] This process dramatically accelerates the reaction rate by a factor of up to 10⁸ compared to the thermal reaction.[2] The resulting triazole ring is not merely a linker; it is a stable, aromatic, and polar moiety that can act as a bioisostere for an amide bond, often improving the pharmacokinetic properties of a molecule.[10]

CuAAC_Mechanism cluster_cycle Catalytic Cycle R1_Alkyne R¹-C≡CH Cu_Acetylide R¹-C≡C-Cu(I) R1_Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + R²-N₃ R2_Azide R²-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Releases Catalyst Product 1,4-Triazole Product Triazolide->Product + H⁺ Proton_Source H⁺

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems, the potential cytotoxicity of the copper catalyst is a major limitation of CuAAC.[8][11] SPAAC was developed as a bioorthogonal alternative that proceeds without any metal catalyst.[] The reaction's driving force is the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne, DBCO). This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole adduct.[8] The reaction is highly selective and can be performed at physiological temperature and pH, making it ideal for labeling proteins, glycans, and other biomolecules in live cells.[12][13]

SPAAC_Mechanism reagents Strained Cyclooctyne (e.g., DBCO) + Azide transition_state [3+2] Transition State reagents->transition_state Strain Release Drives Reaction product Stable Triazole Adduct transition_state->product Covalent Bond Formation CuAAC_Workflow start Reactants: 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole + Diverse Azide Panel (R-N₃) reaction CuAAC Reaction (CuSO₄, Na-Ascorbate, Solvent) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, HRMS) purification->analysis library Pure Compound Library analysis->library

Caption: General workflow for CuAAC-mediated library synthesis.

Detailed Protocol:

  • Reagent Preparation:

    • In a 10 mL round-bottom flask, dissolve 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (1.0 eq, e.g., 100 mg) and the desired organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water (5 mL).

    • Prepare fresh stock solutions:

      • Sodium Ascorbate (NaAsc): 1.0 M in deionized water.

      • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 0.1 M in deionized water.

  • Reaction Setup:

    • To the stirred solution of alkyne and azide, add the Sodium Ascorbate solution (0.3 eq).

    • Next, add the CuSO₄·5H₂O solution (0.1 eq) dropwise. A pale yellow-green suspension may form.

    • Scientist's Note (Causality): Sodium ascorbate is a biocompatible reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ. [14]Using a substoichiometric amount of copper is crucial for catalysis, while the ascorbate is consumed stoichiometrically to protect the Cu(I) from oxidation.

  • Reaction and Monitoring:

    • Seal the flask and stir vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. A typical reaction time is 2-8 hours.

    • Trustworthiness: Monitoring is essential to ensure the reaction has gone to completion and to prevent potential side-product formation from prolonged reaction times.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Confirm the structure and purity of the final 1,4-disubstituted triazole product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application 2: Protein Labeling via SPAAC

Objective: To covalently attach the 3-ethynyl-indazole moiety to an azide-modified protein for applications in targeted drug delivery or imaging, leveraging a copper-free, bioorthogonal approach. [8][15] Prerequisite: This protocol assumes the availability of a purified protein that has been site-specifically modified to contain an azide group (e.g., via incorporation of an unnatural amino acid like p-azidophenylalanine or enzymatic labeling). [12] Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of a strained cyclooctyne derivative of the indazole. For this, first, conjugate 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole to an azide-functionalized cyclooctyne (e.g., Azido-DBCO) via a CuAAC reaction as described in Application 1. Purify this 'Indazole-DBCO' construct thoroughly to remove all traces of copper.

    • Alternatively, and more directly, a commercially available azide-reactive cyclooctyne (e.g., DBCO-NHS ester) can be used to modify a molecule of interest, which is then reacted with an azide-functionalized version of the indazole. For this example, we will assume direct reaction between an azide-protein and a cyclooctyne-indazole conjugate. Let's pivot the protocol for clarity and practicality: We will react an azide-modified protein with a DBCO-functionalized indazole.

    • Revised Reagent: Synthesize a DBCO-indazole conjugate. Dissolve this purified DBCO-indazole construct in a biocompatible solvent like DMSO to make a 10 mM stock solution.

    • Prepare the azide-modified protein in a suitable, amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4. A typical protein concentration is 1-5 mg/mL.

  • Conjugation Reaction:

    • To the solution of the azide-modified protein, add the DBCO-indazole stock solution to achieve a final 10- to 20-fold molar excess of the DBCO-reagent over the protein.

    • Scientist's Note (Causality): A molar excess of the labeling reagent is used to drive the reaction to completion, ensuring high labeling efficiency of the precious protein sample. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4 °C for 12-24 hours. The optimal time and temperature depend on the specific protein and the reactivity of the azide installation site.

    • Trustworthiness: The reaction is bioorthogonal, meaning it should not react with any native functional groups on the protein. [8]This ensures high specificity of labeling.

  • Purification of the Conjugate:

    • Remove the unreacted small molecule DBCO-indazole reagent from the protein conjugate.

    • For proteins >20 kDa, use a desalting column (e.g., PD-10) or dialysis against PBS (pH 7.4).

    • For smaller proteins or peptides, Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC may be necessary.

  • Analysis and Characterization:

    • Confirm successful conjugation by:

      • SDS-PAGE: Observe a shift in the molecular weight of the labeled protein compared to the unlabeled control.

      • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact mass of the conjugate to confirm the addition of the indazole moiety and quantify the labeling efficiency.

Pillar 3: Data Summary and Visualization

Comparative Overview of Protocols
ParameterCuAAC for Library SynthesisSPAAC for Protein Bioconjugation
Primary Application Small molecule drug discovery, materials scienceChemical biology, live-cell imaging, ADC development [8]
Catalyst Required Copper(I), typically from a Cu(II) source + reductant [5]None (driven by ring strain) []
Typical Solvents Protic solvents (e.g., H₂O, tBuOH, EtOH), DMF, DMSO [16]Aqueous buffers (e.g., PBS), physiological media [12]
Reaction Temperature Room Temperature4 °C to 37 °C
Typical Reaction Time 1 - 12 hours1 - 24 hours
Key Advantage Fast kinetics, simple alkyne starting materialBioorthogonal, non-toxic, suitable for in vivo use [8]
Key Limitation Copper cytotoxicity prevents most in vivo applications [11]Requires synthesis of strained cyclooctynes
Expected Yield > 85% (for small molecules)50 - 95% (depends on protein and site)
Analysis Methods NMR, LC-MS, HRMSSDS-PAGE, ESI-MS, MALDI-TOF

Conclusion and Future Perspectives

3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole stands as a potent and versatile chemical tool. The protocols outlined herein demonstrate its direct applicability in two of the most dynamic areas of chemical research. Via CuAAC, it serves as an excellent starting point for generating vast libraries of novel heterocyclic compounds, accelerating the hit-to-lead process in drug discovery. Through the elegance of SPAAC, it can be attached to biological macromolecules with high precision, opening avenues for creating sophisticated bioconjugates for targeted therapy, diagnostic imaging, and probing complex biological systems. Future work may focus on developing cell-permeable derivatives of this scaffold for intracellular labeling or incorporating it into novel polymeric materials and functional surfaces.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole. This guide is designed to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during this synthesis, particularly focusing on overcoming low reaction yields. The synthesis, typically achieved via a Sonogashira cross-coupling reaction, is a powerful method for installing the crucial ethynyl functional group onto the indazole core. However, like many palladium-catalyzed reactions, its success is highly sensitive to a range of experimental parameters.[1]

This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose issues systematically and optimize your reaction for robust and reproducible results.

Core Troubleshooting: A Systematic Approach to Low Yield

Low product yield is the most common frustration in this synthesis. The issue can generally be traced back to one of three areas: incomplete conversion of starting materials, formation of side products, or loss of product during workup and purification. The following workflow provides a logical path to identifying and resolving the root cause of poor yield.

Troubleshooting_Workflow Start Low Yield Observed Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analysis Decision1 Is Starting Material (3-halo-indazole) Largely Unconsumed? Analysis->Decision1 Decision2 Are Major Byproducts Observed? Decision1->Decision2 No Action_Catalyst Troubleshoot Sonogashira Reaction Conditions Decision1->Action_Catalyst Yes Decision3 Is Product Observed in Crude, but Lost After Purification? Decision2->Decision3 No Action_SideProducts Address Specific Side Reactions Decision2->Action_SideProducts Yes Action_Purification Optimize Workup & Purification Protocol Decision3->Action_Purification Yes Success Optimized Yield Decision3->Success No (Re-evaluate) Action_Catalyst->Success Action_SideProducts->Success Action_Purification->Success

Caption: A decision-tree workflow for troubleshooting low yield.

Deep Dive: Scrutinizing the Sonogashira Reaction Components

If you face low or no conversion of your starting 3-halo-indazole, a systematic review of each reaction component is the critical first step. The Sonogashira reaction is a complex catalytic process where each component plays a vital role.[2]

Table 1: Key Sonogashira Reaction Parameters and Troubleshooting

ComponentRole in Catalytic CycleCommon Failure Points & Solutions
Palladium Catalyst The core of the catalytic cycle, facilitating oxidative addition and reductive elimination.[1]Decomposition (Palladium Black): Caused by O₂, impurities, or high temperatures.[3][4] Solution: Ensure rigorous degassing of all solvents and reagents. Use fresh, high-purity starting materials.[5] Consider lowering the reaction temperature.[3] Some solvents like THF may promote decomposition.[6][7] Inactive Pre-catalyst: Pd(II) sources must be reduced to active Pd(0) in situ.[8] Solution: Ensure conditions are conducive to reduction. Alternatively, use a direct Pd(0) source like Pd(PPh₃)₄.
Copper(I) Co-catalyst Facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.Oxidation: Cu(I) salts (typically CuI) can oxidize to inactive Cu(II) over time. Solution: Use a fresh bottle of CuI. The salt should be off-white or light tan, not green/blue.[5][6] Promotes Side Reactions: Excess Cu(I) can accelerate alkyne homocoupling (Glaser coupling).[5] Solution: Reduce Cu(I) loading to the minimum effective amount (1-5 mol%).[9]
Ligand Stabilizes the palladium center, influences its reactivity, and prevents aggregation.Inappropriate Choice: Standard ligands like PPh₃ may be insufficient for less reactive substrates (e.g., aryl bromides). Solution: For challenging couplings, switch to more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) which promote the rate-determining oxidative addition step.[4][10]
Base Deprotonates the terminal alkyne and neutralizes the HX acid byproduct.Impurities/Water: Amine bases (e.g., Et₃N, DIPEA) can contain water or have oxidized, which can poison the catalyst.[7] Solution: Use freshly distilled or high-purity anhydrous amine base.[5] Insufficient Amount: Must be present in stoichiometric excess. Solution: Use at least 1.5-2.0 equivalents relative to the limiting reagent.
Solvent Solubilizes reagents and affects catalyst stability and reactivity.Oxygen Contamination: Dissolved oxygen is highly detrimental, leading to catalyst decomposition and Glaser coupling.[5] Solution: Thoroughly degas the solvent using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) for an extended period.[5][6] Inappropriate Choice: Solvents like DMF, THF, or triethylamine are common.[9][11] The choice can affect catalyst stability.[7]
Substrates The 3-halo-indazole and the terminal alkyne.Halide Reactivity: Reactivity follows the order: I > Br >> Cl.[4][6] Solution: If using a 3-bromo-indazole, higher temperatures may be required compared to the 3-iodo analogue.[6] 3-Chloro-indazoles are generally not suitable without specialized catalyst systems.[10] Purity: Impurities in either substrate can poison the catalyst.[5] Solution: Purify starting materials if their quality is suspect.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns black shortly after adding the catalyst. What is happening and is it a problem?

A1: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and aggregation of your palladium catalyst.[4] The active, soluble Pd(0) species has crashed out of solution, becoming catalytically inactive. This is a primary cause of low or no conversion.

Causality & Solution:

  • Presence of Oxygen: This is the most common culprit. Oxygen can oxidize the Pd(0) catalyst or promote side reactions that lead to its decomposition. Solution: Implement rigorous anaerobic techniques. Ensure all solvents and the amine base are thoroughly degassed before use.[5] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[6]

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[3] Solution: If using a reactive 3-iodo-indazole, try running the reaction at room temperature. For less reactive bromides that require heating, increase the temperature gradually and avoid exceeding what is necessary.

  • Reagent Impurities: Impurities in your starting materials or solvents can poison the catalyst, leading to its precipitation.[5] Solution: Use high-purity, anhydrous reagents and solvents.

Q2: My main byproduct has a mass corresponding to a dimer of my alkyne. How can I prevent this?

A2: You are observing the result of Glaser-Hay homocoupling, a very common side reaction in Sonogashira protocols.[5][10] This occurs when two molecules of the terminal alkyne couple to form a 1,3-diyne, a process promoted by the copper co-catalyst and oxygen.[5][12]

Mitigation Strategies:

  • Strictly Exclude Oxygen: As with preventing palladium black, rigorous degassing and maintaining an inert atmosphere are paramount.[5][12]

  • Reduce Copper Loading: High concentrations of Cu(I) accelerate homocoupling.[5] Try reducing the CuI loading to the minimum effective amount (e.g., 1-2 mol%).

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly (e.g., via syringe pump) to the reaction mixture keeps its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the cross-coupling.[4]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods can be very effective, completely eliminating the Glaser-Hay pathway, though they may require different ligands or conditions to achieve good reactivity.[6][13]

Q3: I am using trimethylsilylacetylene (TMSA) and heating to 60 °C, but I'm recovering most of my starting material. What's wrong?

A3: The issue is likely the loss of your alkyne reagent. Trimethylsilylacetylene has a boiling point of 53 °C.[7] If you are heating the reaction to 60 °C in a system open to a nitrogen manifold (e.g., a reflux condenser), the TMSA will simply boil out of the reaction mixture, leading to no reaction.

Solution:

  • Use a Sealed Tube: For reactions that must be heated above the boiling point of a volatile reagent, a sealed reaction vessel (e.g., a pressure tube) is the most effective solution. This contains the reagent and allows the reaction to proceed.

  • Lower the Temperature: If you are using the more reactive 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole, the reaction should proceed efficiently at room temperature, avoiding this issue entirely.[4]

Q4: My Sonogashira coupling seems to work, but the subsequent TMS deprotection step is low-yielding and produces multiple spots on TLC. What are the best conditions?

A4: The deprotection of the trimethylsilyl (TMS) group is a critical final step. While seemingly simple, suboptimal conditions can lead to product degradation or incomplete conversion.

Recommended Deprotection Protocols:

  • Mild Basic Conditions (Recommended First): The most common and often cleanest method is using potassium carbonate in methanol.[14] This method is mild and typically avoids side reactions.

    • Protocol: Dissolve the crude TMS-protected product in methanol. Add a catalytic to stoichiometric amount of potassium carbonate (K₂CO₃) and stir at room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is also effective but can sometimes be too harsh, leading to side reactions with sensitive functional groups.[15][16]

    • Protocol: Dissolve the TMS-protected product in a solvent like THF. Add 1.1 equivalents of TBAF (1M solution in THF) and stir at room temperature. Monitor closely by TLC.

  • Silver Catalysis (For Sensitive Substrates): In cases where other functional groups (like silyl ethers) are present, a catalytic amount of a silver salt (e.g., AgNO₃) can selectively deprotect the TMS-acetylene.[17]

Troubleshooting: If you are seeing multiple spots, it could be due to incomplete deprotection (one spot being your desired product, the other being the TMS-protected starting material) or degradation. Ensure your deprotection reaction goes to completion by monitoring with TLC. If degradation is suspected, switch to the milder K₂CO₃/MeOH conditions.

Key Catalytic Cycle and Experimental Protocols

Understanding the mechanism provides insight into why certain parameters are so critical.

Sonogashira_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R-Pd(II)(X)L₂ (Oxidative Adduct) pd0->pd2_complex Oxidative Addition pd2_alkynyl R-Pd(II)(C≡CR')L₂ pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product R-C≡CR' (Product) pd2_alkynyl->product center RX R-X (3-halo-indazole) RX->pd0 alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' alkyne->Cu_acetylide Deprotonation (Base) base Base (e.g., Et₃N) CuX CuX Cu_acetylide->pd2_complex

Caption: The catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol 1: Optimized Sonogashira Coupling

This protocol is a robust starting point for the coupling of a 3-iodo-indazole with TMS-acetylene.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed THF (or DMF) and anhydrous, degassed triethylamine (2.0 eq). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[9]

  • Workup: Upon completion, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be taken directly to the deprotection step or purified by flash chromatography if necessary.

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

This is the most effective method for removing dissolved oxygen from solvents.

  • Freeze: Place the solvent in a robust Schlenk flask. Freeze the solvent completely using a liquid nitrogen bath.

  • Pump: Once frozen solid, open the flask to a high vacuum line for several minutes to remove gases from the headspace.

  • Thaw: Close the flask to the vacuum and thaw the solvent in a room temperature water bath. You will see gas bubbles evolving from the liquid as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure maximum removal of dissolved oxygen.[5]

  • Backfill: After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.

References

  • Yadav, J., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Catalexis Catalyst Screening Platform for Catalyst Optimization. (2025). YouTube. Available at: [Link]

  • Scattolin, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • Adlercreutz, H., et al. (1975). Selective isolation procedures for GC/MS analysis of ethynyl steroids in biological material. Journal of Steroid Biochemistry.
  • Kumar, D., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. DOI:10.3390/molecules25112571.
  • A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. (2026).
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. r/Chempros. Available at: [Link]

  • Orellana-Pizarro, C., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry. DOI:10.1021/acs.joc.8b00767.
  • Anderson, J. C., et al. (2010). Some Aspects of the Chemistry of Alkynylsilanes. Molecules.
  • ETHYNYL p-TOLYL SULFONE. Organic Syntheses. Available at: [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (n.d.).
  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Trimethylsilylacetylene. Wikipedia. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. DOI:10.1021/ol034755+.
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing CuAAC for 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Welcome to the advanced technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole . This guide is engineered for dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole . This guide is engineered for drug development professionals and synthetic chemists facing kinetic stalling, poor yields, or catalyst poisoning when working with sterically hindered, electron-rich heterocyclic alkynes.

The Chemical Challenge: The N2 Chelation Trap

Before troubleshooting, it is critical to understand the specific structural causality of your substrate. In 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, the terminal alkyne is located at the 3-position, directly adjacent to the N2 nitrogen of the indazole core. While the N1 position is blocked by a methyl group, the N2 position retains a highly basic lone electron pair.

During the catalytic cycle, Cu(I) must coordinate with the terminal alkyne. However, the spatial proximity of the N2 lone pair creates a highly favorable bidentate chelation trap . If a weak or poorly soluble ligand (like standard TBTA) is used, the substrate itself will outcompete the ligand, forming a stable, off-cycle Cu(I)-indazole complex. This sequesters the catalyst, halting the reaction. Overcoming this requires high-affinity, sterically demanding accelerating ligands[1][2].

Diagnostic Troubleshooting Workflow

Use the following decision matrix to diagnose and resolve stalled reactions.

Troubleshooting Start Issue: Reaction Stalled / Low Yield CheckAlkyne Is 3-ethynyl indazole consumed? Start->CheckAlkyne ConsumedYes Yes (Side Reactions) CheckAlkyne->ConsumedYes ConsumedNo No (Catalyst Inactive) CheckAlkyne->ConsumedNo SideProducts Suspect Glaser Homocoupling (Dimerization) ConsumedYes->SideProducts CatalystPoison Suspect Catalyst Sequestration by N2 Indazole Lone Pair ConsumedNo->CatalystPoison FixGlaser Action: Degas solvents, Increase NaAscorbate (10x Cu) SideProducts->FixGlaser FixPoison Action: Switch TBTA to BTTAA, Pre-complex Cu:Ligand (1:5) CatalystPoison->FixPoison

Diagnostic decision tree for troubleshooting 3-ethynyl tetrahydroindazole CuAAC reactions.

Core Troubleshooting Guides & FAQs

Q: Why is my click reaction stalling at 15-20% conversion despite adding more copper? A: Adding more copper without adjusting the ligand exacerbates the problem. The N2 lone pair of the indazole is sequestering the active Cu(I). Standard first-generation ligands like TBTA have poor water solubility and weaker stabilization kinetics, allowing the substrate to poison the catalyst[3]. Solution: Switch to a modern accelerating ligand like BTTAA or THPTA . BTTAA contains bulky tert-butyl groups that sterically prevent the formation of unreactive polynuclear copper-indazole complexes, keeping the Cu(I) center active and on-cycle[4][5].

Q: I am observing a significant amount of a dimeric byproduct on LCMS. What is it, and how do I prevent it? A: This is the Glaser homocoupling product (an alkyne dimer). It occurs when oxygen infiltrates the system, oxidizing Cu(I) back to Cu(II), which then acts as an oxidant for the terminal alkyne[2]. Solution:

  • Strictly degas all solvents via Argon sparging or freeze-pump-thaw cycles.

  • Ensure a massive excess of the reducing agent (Sodium Ascorbate) relative to copper (typically 10:1 Ascorbate:Cu) to immediately quench any rogue Cu(II)[4].

Q: What is the optimal Copper-to-Ligand ratio for this specific hindered alkyne? A: Never use a 1:1 ratio for heterocyclic alkynes. A 1:5 (Cu:Ligand) ratio is the empirically validated starting point for BTTAA[4]. This excess ensures complete saturation of the copper coordination sphere, physically blocking the indazole N2 nitrogen from binding the metal center[3].

Quantitative Ligand Performance Data

To make an informed choice on catalyst optimization, review the comparative performance of standard CuAAC ligands when applied to sterically hindered or biologically complex environments[1][3][5].

LigandStructural FeaturesRelative Reaction RateOptimal Cu:Ligand RatioCu(I) StabilizationPrimary Use Case
TBTA Tris(benzyltriazolylmethyl)amine1x (Baseline)1:1 to 1:2LowSimple, unhindered organic alkynes in non-polar solvents.
THPTA Tris(3-hydroxypropyltriazolylmethyl)amine~3x1:5HighAqueous bioconjugation; good protection against ROS.
BTTES Tris(triazolylmethyl)amine + hydrogen sulfate~4x1:5 to 1:6Very HighLive-cell labeling; excellent balance of reactivity and solubility.
BTTAA Tris(triazolylmethyl)amine + tert-butyl + acetic acid>6x 1:5 Maximum Sterically hindered/heterocyclic alkynes; prevents acetylide polymerization.

Mechanistic Pathway & Causality

The diagram below illustrates how the BTTAA ligand actively chaperones the Cu(I) ion through the catalytic cycle, utilizing its tert-butyl groups to shield the metal from the indazole's N2 lone pair during the critical π-alkyne complexation phase.

CatalyticCycle CuI Cu(I)-BTTAA Active Catalyst PiComplex π-Alkyne Complex CuI->PiComplex + Alkyne Acetylide Cu-Acetylide Intermediate PiComplex->Acetylide - H+ Metallocycle Cu-Metallacycle (Azide added) Acetylide->Metallocycle + Azide Product Triazole Product Metallocycle->Product + H+ Product->CuI Release

BTTAA-stabilized CuAAC catalytic cycle preventing N2-directed off-target chelation.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Visual checkpoints are built into the protocol to ensure the catalyst is active before you risk consuming your valuable 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole substrate.

Reagents Required:

  • 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (1 eq)

  • Target Azide (1.2 eq)

  • CuSO₄·5H₂O (0.05 eq / 5 mol%)

  • BTTAA Ligand (0.25 eq / 25 mol%)[4]

  • Sodium Ascorbate (0.5 eq / 50 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v) or DMSO / Water (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-Complexation (Critical Step):

    • In a small vial, dissolve CuSO₄·5H₂O in a minimal amount of HPLC-grade water.

    • Add the BTTAA ligand to the copper solution.

    • Self-Validating Checkpoint: The solution must turn a distinct pale blue , confirming the formation of the Cu(II)-BTTAA complex. If the solution remains colorless or precipitates, your ligand has degraded.

  • Substrate Preparation & Degassing:

    • In the main reaction flask, dissolve the indazole alkyne and the azide in the chosen solvent mixture.

    • Sparge the solution with Argon gas for 10 minutes to displace dissolved oxygen.

  • Catalyst Introduction:

    • Transfer the pre-complexed Cu(II)-BTTAA solution into the main reaction flask under an Argon atmosphere.

  • Reduction & Initiation:

    • Prepare a fresh stock solution of Sodium Ascorbate in water. (Do not use old stock, as ascorbate oxidizes rapidly).

    • Add the Sodium Ascorbate dropwise to the reaction mixture.

    • Self-Validating Checkpoint: Upon addition, the reaction mixture must transition from pale blue to colorless or very pale yellow . This visual shift definitively proves the successful reduction of Cu(II) to the catalytically active Cu(I) state[4]. If the solution turns green or remains blue, oxygen is leaking into your system or your ascorbate is dead.

  • Incubation & Quenching:

    • Stir at room temperature for 2–4 hours. The bulky nature of the tetrahydroindazole ring may require slight heating (up to 37°C) if kinetics remain slow.

    • Monitor via LCMS. Once complete, quench the reaction by diluting with water and extracting with ethyl acetate, or use a copper-chelating resin (e.g., Chelex) if purifying for biological assays.

References

  • Peng Wu et al. "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction." Molecules, PMC8537800.[Link]

  • Besanceney-Webler, C. et al. "Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition, PMC3210899.[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Welcome to the dedicated technical support and troubleshooting portal for the chromatographic analysis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole . This guide is engineered for analytical scientists and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting portal for the chromatographic analysis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole . This guide is engineered for analytical scientists and drug development professionals requiring robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies.

Part 1: Core Method Development FAQs

Q: What are the primary physicochemical traits of this molecule that dictate HPLC method design? A: The molecule features three distinct domains that govern its chromatographic behavior:

  • The Tetrahydro-indazole Core: The N1-methylated pyrazole ring contains a weakly basic N2 nitrogen (estimated pKa < 3.0). The fused 4,5,6,7-tetrahydro ring is fully saturated and highly aliphatic, driving strong hydrophobic retention.

  • The 3-Ethynyl Group: This terminal alkyne introduces a region of high electron density and polarizability, offering unique opportunities for π−π interactions.

  • Ionization State: Because the pKa is low, operating at a neutral pH (e.g., pH 7) renders the molecule completely un-ionized and highly lipophilic. Operating at highly acidic pH (e.g., pH 2) protonates the N2 nitrogen, increasing polarity and reducing retention time.

Q: Which stationary phase chemistry should I select first? A: While a modern, end-capped Type B C18 column is the industry standard for starting method development, we highly recommend screening a Phenyl-Hexyl stationary phase[1]. The Phenyl-Hexyl phase provides orthogonal selectivity by exploiting π−π interactions with both the indazole π -system and the 3-ethynyl group, which is particularly useful if you need to separate the active pharmaceutical ingredient (API) from structurally similar synthetic impurities.

Q: Which mobile phase buffer system ensures the best peak shape and LC-MS compatibility? A: To prevent retention time drift and peak tailing, you must strictly control the ionization state of both the analyte and the silica stationary phase.

  • For Low pH (Protonated Analyte): Use 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3.0). This protonates the indazole nitrogen but simultaneously neutralizes residual silanols ( SiO− to SiOH ) on the column, preventing secondary ion-exchange interactions[2].

  • For Mid pH (Neutral Analyte): Use 10 mM Ammonium Acetate (pH ~5.8). This ensures the analyte is neutral, driving pure hydrophobic retention. Both formate and acetate buffers are volatile and fully LC-MS compatible[3].

Part 2: Troubleshooting Guide

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Q: My analyte peak exhibits a broad tail. What is the mechanistic cause, and how do I resolve it? A: Peak tailing for basic heterocyclic compounds is predominantly caused by secondary interactions. Even in highly end-capped columns, residual silanol groups on the silica surface become ionized ( SiO− ) at pH > 3.0. The protonated basic nitrogen of the indazole interacts with these anionic sites via ion-exchange, causing the analyte to "stick" and elute slowly[1],[4].

Self-Validating Resolution Protocol:

  • Lower the Mobile Phase pH: Drop the pH to < 3.0 using Formic Acid or Trifluoroacetic acid (TFA). If the peak shape sharpens immediately, silanol interaction was the root cause[2].

  • Increase Buffer Strength: If your method requires a mid-pH (e.g., pH 5.0), increase the ammonium acetate concentration from 10 mM to 20 mM. The excess ammonium ions ( NH4+​ ) will outcompete the indazole for the active silanol sites.

  • Hardware Check: If tailing persists across all pH levels, check for extra-column volume issues or a microscopic void at the column inlet.

Issue 2: Retention Time Drifting Between Injections

Q: The retention time of my compound shifts by 0.2 - 0.5 minutes across a sequence. Why? A: This is a classic symptom of inadequate column re-equilibration or a mismatch in buffering capacity. When running gradient elution with ion-pairing agents or weak buffers, the stationary phase surface chemistry is temporarily altered[5].

Self-Validating Resolution Protocol:

  • Extend Equilibration: Ensure at least 10 column volumes of the initial mobile phase are pumped through the system before the next injection[5].

  • Buffer Preparation: Ensure your buffer is prepared gravimetrically or titrated correctly. Buffers only exhibit strong capacity ±1 pH unit from their pKa. If you are using Ammonium Acetate at pH 7.0, it has virtually zero buffering capacity, leading to localized pH shifts during injection[6].

Issue 3: Split Peaks or Peak Doubling

Q: The indazole peak is splitting into two distinct apexes. Is the column degrading? A: While a collapsed column bed can cause split peaks, the most common cause for early-to-mid eluting hydrophobic compounds is a Sample Solvent Mismatch . If the sample is dissolved in 100% Acetonitrile but injected into a mobile phase starting at 5% Acetonitrile, the analyte precipitates or travels rapidly through the column before partitioning properly.

Self-Validating Resolution Protocol:

  • Dilute your sample diluent to match the starting mobile phase conditions (e.g., 95% Aqueous / 5% Organic).

  • Reduce the injection volume from 10 μL to 2 μL . If the peak merges into a single sharp peak, solvent mismatch or volume overloading was the cause[2].

Part 3: Standardized Experimental Protocols & Data Presentation

Table 1: Buffer Selection Matrix for Indazole Derivatives
Buffer SystempH RangeAnalyte StateSilanol StateLC-MS Compatible?Primary Use Case
0.1% Formic Acid~2.7Protonated (+)NeutralizedYesStandard screening; suppresses silanol tailing.
10 mM Ammonium Formate3.3 - 4.3Partially ProtonatedPartially IonizedYesHigh sensitivity LC-MS; good buffering at low pH.
10 mM Ammonium Acetate3.8 - 5.8Neutral (0)Ionized (-)YesMaximizing hydrophobic retention of the neutral API.
Protocol: Initial Method Scouting Workflow
  • Column Preparation: Install a Type B C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 μm particle size for UHPLC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 6.0 min: 5% 95% B (Linear ramp)

    • 6.0 - 7.5 min: 95% B (Wash phase)

    • 7.5 - 10.0 min: 5% B (Re-equilibration)

  • Detection: DAD scanning 200–400 nm. Extract chromatograms at 254 nm (typical for conjugated indazoles).

Part 4: Visualizations

HPLC_Method_Dev Start Start: 3-Ethynyl-1-methyl- 4,5,6,7-tetrahydro-1H-indazole Prop Analyze Properties: Basic N, Hydrophobic core, Alkyne Start->Prop Col Select Column: End-capped C18 or Phenyl-Hexyl Prop->Col MP Select Mobile Phase: Low pH (Formate) or Mid pH (Acetate) Col->MP Grad Run Scouting Gradient: 5-95% Organic over 10 min MP->Grad Eval Evaluate: Retention, Peak Shape, Resolution Grad->Eval

Workflow for initial HPLC method development of the indazole derivative.

Peak_Tailing Tail Issue: Peak Tailing (Asymmetry > 1.5) Check Is it a basic compound? Tail->Check Yes Yes (Indazole core) Check->Yes Cause Cause: Silanol Interactions Yes->Cause Fix1 Fix 1: Lower pH < 3.0 (Protonate Silanols) Cause->Fix1 Fix2 Fix 2: Use End-capped Type B Silica Cause->Fix2 Fix3 Fix 3: Increase Buffer Concentration Cause->Fix3

Troubleshooting logic for resolving peak tailing in basic indazole compounds.

Part 5: References

  • Troubleshooting Peak Tailing in LC. Scribd. Available at:[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • Practical HPLC method development screening. Element Lab Solutions. Available at:[Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available at: [Link]

  • HPLC Method Development. Phenomenex. Available at: [Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. Chromatography Online. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole Cycloadditions

Welcome to the advanced troubleshooting portal for synthetic chemists and drug development professionals working with highly congested indazole scaffolds. This guide provides field-proven methodologies to overcome the ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting portal for synthetic chemists and drug development professionals working with highly congested indazole scaffolds. This guide provides field-proven methodologies to overcome the kinetic barriers associated with the cycloaddition of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole .

Part 1: Mechanistic Overview – The Root Cause of Steric Hindrance

Before optimizing your reaction, it is critical to understand why this specific molecule resists standard "click" chemistry.

In the 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole system, the alkyne is located at the C3 position. Directly adjacent to this alkyne is the C4-methylene group of the fused 4,5,6,7-tetrahydro (cyclohexane) ring. This fused aliphatic ring creates a rigid, bulky equatorial/axial shield around the terminal alkyne. During a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this bulk physically obstructs the approach of the second Cu(I) ion required to form the rate-limiting dinuclear copper(I) acetylide intermediate . Without intervention, the catalyst degrades or disproportionates before the cycloaddition can proceed.

Part 2: Troubleshooting Guide & FAQs

Q1: My standard CuAAC reaction (CuSO₄ / Sodium Ascorbate / tBuOH:H₂O) is stalling at <10% conversion. How do I force this reaction to completion? A1: The stall is caused by the high activation energy required to form the metallacycle transition state against the steric repulsion of the C4-methylene group. To overcome this, you must switch from room-temperature thermal conditions to Microwave (MW) Irradiation . Microwave heating provides rapid, uniform energy transfer that effectively overcomes the steric repulsion in the metallacycle transition state, reducing reaction times from days to minutes[1].

Q2: Which ligand system is most effective for stabilizing the catalyst around this bulky indazole? A2: Standard ligands like TBTA are often insufficient for highly hindered alkynes. We strongly recommend using the water-soluble tripodal amine ligand BTTAA (or THPTA). BTTAA is highly efficient because it stabilizes the Cu(I) oxidation state and maintains a high local concentration of active catalyst without precipitating, which is critical for driving the sterically demanding formation of the dinuclear copper acetylide intermediate[2].

Q3: I need to synthesize the 1,5-disubstituted triazole regioisomer using RuAAC. Will the standard [CpRuCl(COD)] catalyst work? A3: The standard [CpRuCl(COD)] catalyst will likely fail or yield poor results here. The pentamethylcyclopentadienyl (Cp*) ligand is itself highly sterically demanding. When combined with your bulky tetrahydroindazole alkyne, the oxidative coupling step becomes kinetically unfavorable. We recommend switching to the less hindered [CpRuCl(COD)] catalyst. Removing the five methyl groups from the catalyst's cyclopentadienyl ring significantly reduces the steric clash in the transition state, restoring catalytic turnover for hindered substrates[3].

Part 3: Optimization Matrix

Use the following data-driven matrix to select the optimal conditions for your target regioisomer.

Reaction TypeTarget RegioisomerRecommended CatalystOptimal LigandTemperature / MethodTypical Time
CuAAC 1,4-DisubstitutedCuSO₄ / NaAsc (10-20 mol%)BTTAA (20-40 mol%)85 °C / Microwave15 - 30 min
CuAAC 1,4-DisubstitutedCuSO₄ / NaAsc (10 mol%)THPTA (20 mol%)60 °C / Thermal12 - 24 hours
RuAAC 1,5-Disubstituted[CpRuCl(COD)] (5-10 mol%)None (Cp is integral)80 °C / Thermal12 - 24 hours
RuAAC 1,5-Disubstituted[CpRuCl(COD)] (10 mol%)None (Cp is integral)100 °C / Microwave45 - 60 min

Part 4: Experimental Protocols (Self-Validating Workflows)

Protocol A: Microwave-Assisted CuAAC (1,4-Triazole Synthesis)

Designed to force the dinuclear Cu(I) intermediate past the C4-methylene steric shield.

  • Preparation: In a microwave-safe reaction vial, dissolve 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv) and your target azide (1.2 equiv) in a 2:1 mixture of DMF/H₂O to achieve a 0.2 M concentration.

  • Catalyst Pre-mixing: In a separate vial, mix CuSO₄·5H₂O (10 mol%) and BTTAA ligand (20 mol%) in a minimal amount of H₂O. Incubate for 5 minutes.

  • Initiation: Add the Cu/BTTAA complex to the main reaction vial. Next, add freshly prepared Sodium Ascorbate (20 mol%) in H₂O.

    • Validation Checkpoint: The solution must shift from blue (Cu(II)) to pale yellow/colorless immediately upon the addition of ascorbate, confirming the successful generation of the active Cu(I) species.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 85 °C for 20 minutes with continuous magnetic stirring[1].

  • Workup: Cool to room temperature, dilute with EtOAc, wash extensively with 5% NH₄OH (to strip copper), followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Sterically-Optimized RuAAC (1,5-Triazole Synthesis)

Utilizes a reduced-bulk ruthenium catalyst to accommodate the tetrahydroindazole core.

  • Preparation: In an oven-dried Schlenk tube under a strict argon atmosphere, add 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv) and the target azide (1.2 equiv).

  • Solvation: Dissolve the reactants in anhydrous 1,4-dioxane (0.2 M).

  • Catalyst Addition: Add the [CpRuCl(COD)] catalyst (10 mol%). Do not use[Cp*RuCl(COD)].

  • Reaction: Seal the tube and heat the reaction mixture to 80 °C in an oil bath for 18 hours[3].

    • Validation Checkpoint: Monitor the disappearance of the characteristic terminal alkyne C-H stretch (~3300 cm⁻¹) via FT-IR, or track the mass shift via LC-MS to confirm the consumption of the highly stable starting material[4].

  • Workup: Filter the mixture through a short pad of Celite to remove ruthenium residues, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Part 5: Pathway Visualization

The following diagram illustrates the CuAAC catalytic cycle, specifically highlighting where the 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole creates kinetic bottlenecks.

CuAAC_Mechanism Cu_Source Cu(II) Precursor + Sodium Ascorbate Active_Cu Active Cu(I)-BTTAA Complex (Overcomes Disproportionation) Cu_Source->Active_Cu Reduction Pi_Complex π-Alkyne Cu(I) Complex (Steric clash at C4-methylene) Active_Cu->Pi_Complex + Alkyne Cu_Acetylide Dinuclear Cu(I) Acetylide (Rate-Limiting Step) Pi_Complex->Cu_Acetylide Base (-H+) + Cu(I) Metallacycle Cu-Metallacycle Intermediate (Requires MW Energy) Cu_Acetylide->Metallacycle + Azide Product 1,4-Disubstituted Triazole + Regenerated Cu(I) Metallacycle->Product Ring Contraction Product->Active_Cu Catalyst Recycling Alkyne 3-Ethynyl-1-methyl-4,5,6,7- tetrahydro-1H-indazole Alkyne->Pi_Complex Azide Organic Azide (R-N3) Azide->Metallacycle

CuAAC catalytic cycle highlighting sterically sensitive intermediates for bulky indazoles.

References

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation , National Institutes of Health (NIH). 2

  • Technical Support Center: Optimizing CuAAC Reactions with Hindered Alkynes , BenchChem. 1

  • Ruthenium-Catalyzed Cycloadditions of 1-Haloalkynes with Nitrile Oxides and Organic Azides , SciSpace. 3

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications , ACS Publications.4

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution in the Chromatography of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Introduction: Welcome to the technical support guide for resolving chromatographic challenges involving 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole. This molecule, with its basic indazole core and specific substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for resolving chromatographic challenges involving 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole. This molecule, with its basic indazole core and specific substitutions, presents a unique set of separation challenges, primarily the co-elution of structurally similar impurities. Co-elution, where two or more compounds elute from the chromatography column at the same time, can compromise accurate quantification, impurity profiling, and overall data integrity, making it a critical hurdle in drug development and quality control.[1][2]

This guide is structured to provide a logical, in-depth troubleshooting framework. It moves from foundational knowledge and quick-fix FAQs to systematic, evidence-based protocols. Our goal is to empower you, the researcher, to not only solve your immediate co-elution issues but also to build a robust and reliable analytical method.

Section 1: Understanding the Analyte & Potential Impurities (FAQs)

A successful separation strategy begins with a deep understanding of the target molecule and the potential compounds that may be co-eluting with it.

Q1: What are the key physicochemical properties of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole that affect its chromatography?

A: The chromatographic behavior of this molecule is governed by several structural features:

  • Basic Indazole Core: The nitrogen atoms in the indazole ring system make the molecule basic.[3] This means its ionization state, and therefore its retention in reversed-phase (RP) chromatography, is highly dependent on the mobile phase pH.[4][5][6] At a low pH (acidic conditions), the molecule will be protonated (ionized), making it more polar and reducing its retention time on a typical C18 column. Conversely, at a higher pH, it will be in its neutral, less polar form, leading to longer retention.[6][7]

  • Polarity: The combination of the nitrogenous core and the ethynyl group contributes to its overall polarity. This suggests that while RP-HPLC is a suitable starting point, highly aqueous mobile phases may be required, or alternative techniques like HILIC could be beneficial if retention is poor.[8][9]

  • Structural Isomers: The synthesis of indazoles can often lead to the formation of isomers.[3][10] For this specific molecule, a likely and challenging co-eluting impurity is the N2-methyl isomer (3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole).[11] Positional isomers will have very similar mass and polarity, making them difficult to separate.

Q2: What are the most probable sources of co-eluting impurities for this compound?

A: Co-eluting species typically arise from three main sources:

  • Synthesis-Related Impurities: These include unreacted starting materials, reagents, intermediates, and by-products from side reactions. Given the complexity of heterocyclic synthesis, structurally similar analogs are common.[12][13]

  • Isomers: As mentioned, positional isomers (e.g., N1 vs. N2 methylation) are a primary concern.[3] Additionally, if any step in the synthesis is not stereospecific, enantiomers or diastereomers could be present, which are impossible to separate on a standard achiral column.[14]

  • Degradants: The compound may degrade over time due to factors like pH, temperature, light, or oxidation, forming new impurities that may have similar chromatographic properties.

Section 2: Initial Assessment & Diagnosis (FAQs)

Before adjusting parameters, it's crucial to correctly diagnose the problem.

Q1: My peak of interest has a shoulder, is broader than expected, or shows significant tailing. Is this a co-elution problem?

A: Yes, these are classic indicators of a potential co-elution issue.[2]

  • A shoulder on the front or back of a peak is a strong sign that a closely eluting impurity is present.[15]

  • Peak tailing can be caused by secondary interactions (e.g., basic analytes with acidic silanols on the column packing) but can also mask a small, closely eluting post-peak impurity.

  • Excessive peak broadening can indicate a variety of issues, including co-elution, poor column efficiency, or sample overload.

Q2: How can I definitively confirm that a peak is impure and contains a co-eluting compound?

A: Visual inspection is not enough. You must use advanced detection techniques for peak purity analysis.[16]

  • Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure. If they differ, the system will flag it as impure, indicating co-elution.[2]

  • Mass Spectrometry (MS): An LC-MS system is the most powerful tool. By taking mass spectra across the peak, you can determine if more than one mass-to-charge ratio (m/z) is present. Even if the co-eluting species is an isomer with the same mass, slight differences in fragmentation patterns might be observable.

Section 3: Systematic Troubleshooting Guide for Co-elution

Resolving co-elution requires a systematic approach rather than random adjustments. This workflow prioritizes changes that have the largest impact on selectivity first.

Troubleshooting_Workflow Start Co-elution Detected (Peak Shoulder / Purity Failure) Step1 Step 1: Mobile Phase Optimization (Reversed-Phase) Start->Step1 pH_Screen Protocol 1.1: Perform pH Screening (e.g., pH 2.5, 4.5, 7.0, 9.5) Step1->pH_Screen Organic_Screen Protocol 1.2: Change Organic Modifier (ACN vs. MeOH) pH_Screen->Organic_Screen If selectivity change is insufficient Resolved Resolution Achieved (Rs > 1.5) pH_Screen->Resolved Gradient_Opt Optimize Gradient Profile Organic_Screen->Gradient_Opt Gradient_Opt->Resolved Not_Resolved Still No Resolution Gradient_Opt->Not_Resolved If unresolved Step2 Step 2: Stationary Phase Selectivity Column_Screen Protocol 2.1: Select Alternative Column (Polar-Embedded, Phenyl) Step2->Column_Screen Step3 Step 3: Advanced / Orthogonal Methods Column_Screen->Step3 If still unresolved Column_Screen->Resolved HILIC Protocol 3.1: Consider HILIC for High Polarity Issues Step3->HILIC SFC Protocol 3.3: Consider SFC for Isomer Resolution Step3->SFC Chiral Protocol 3.2: Is the impurity a stereoisomer? Use Chiral LC/SFC Step3->Chiral HILIC->Resolved SFC->Resolved Chiral->Resolved Not_Resolved->Step2 Proceed

Caption: A logical workflow for systematically troubleshooting co-elution issues.

Step 1: Mobile Phase Optimization (Reversed-Phase HPLC)

Changing the mobile phase is the most powerful and accessible tool for manipulating selectivity in RP-HPLC.[6]

Causality: For a basic compound like 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, pH is the most critical parameter.[5] By changing the mobile phase pH, you alter the ionization state of your analyte and potentially the co-eluting impurity. If the two compounds have different pKa values, there will be a pH range where their charge states differ significantly, leading to a dramatic change in their relative retention and enabling separation. For robust methods, it is recommended to work at a pH that is at least 1.5-2 units away from the analyte's pKa.[5][6]

Experimental Protocol:

  • Determine Column Stability: Check your column's specifications for its stable pH range. Most silica-based C18 columns are stable between pH 2 and 8.[4][17]

  • Prepare Buffers: Prepare a set of aqueous mobile phase buffers at different pH values. Ensure the buffer has sufficient capacity (typically 10-25 mM).

  • Screening Injections: Using the same organic modifier (e.g., acetonitrile) and gradient profile, perform injections of your sample at each pH condition.

  • Analyze Results: Compare the chromatograms. Look for changes in retention time, peak shape, and, most importantly, the resolution between the target peak and the co-eluting impurity.

Data Presentation: Recommended Buffers for pH Screening

Target pHBuffer SystemUseful pH RangeNotes
2.5 - 3.5Phosphate Buffer (H₃PO₄/NaH₂PO₄)2.1 - 3.1Excellent for ion suppression of bases. Good UV transparency.
3.0 - 5.0Formate Buffer (Formic Acid/Ammonium Formate)2.8 - 4.8Volatile and MS-compatible.
4.0 - 6.0Acetate Buffer (Acetic Acid/Ammonium Acetate)3.8 - 5.8Volatile and MS-compatible.
8.5 - 10.5Ammonium Carbonate/Bicarbonate8.5 - 10.5MS-compatible. Requires a pH-stable column (e.g., hybrid silica).

Causality: Acetonitrile (ACN) and methanol (MeOH) interact with analytes and the stationary phase differently. ACN is aprotic and a stronger eluent, while MeOH is protic and can engage in hydrogen bonding. Switching between them can alter elution order and improve the resolution of compounds with different functionalities.

Experimental Protocol:

  • Select Optimal pH: Using the best pH determined from Protocol 1.1, prepare two sets of mobile phases: one with ACN as the organic modifier and one with MeOH.

  • Perform Injections: Run your sample using identical gradients for both ACN and MeOH.

  • Evaluate Selectivity: Compare the two chromatograms. A change in selectivity (α) indicates that the organic modifier is influencing the separation.

  • Optimize Gradient: Once the best solvent is chosen, refine the separation by optimizing the gradient. A shallower gradient (slower increase in organic solvent) will increase run time but generally improves the resolution of closely eluting peaks.

Step 2: Stationary Phase Selectivity

If mobile phase adjustments are insufficient, the next logical step is to change the stationary phase chemistry.

Causality: Not all C18 columns are the same. Subtle differences in bonding density, end-capping, and silica purity can affect separations. For more significant changes in selectivity, switching to a different type of stationary phase is highly effective.

Data Presentation: Alternative Stationary Phase Selection Guide

Stationary PhaseSeparation MechanismBest For...
Standard C18 Primarily hydrophobic interactions.General purpose, starting point for method development.
Polar-Embedded Hydrophobic and polar interactions (e.g., amide, carbamate groups).Resolving polar and basic compounds, offering different selectivity from C18.[8][18]
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic and π-π interactions.Compounds with aromatic rings. Can provide unique selectivity for isomers.
Pentafluorophenyl (PFP) Multiple mechanisms (hydrophobic, π-π, dipole-dipole, ion-exchange).Excellent for separating positional isomers and other closely related structures.

Experimental Protocol:

  • Choose a Column: Based on the table above, select a column with a different chemistry (e.g., a polar-embedded or phenyl phase).

  • Re-screen Conditions: Using the new column, repeat a streamlined version of the mobile phase optimization (Step 1). Start with the most promising pH and organic modifier from your initial screen.

  • Compare Results: Evaluate the resolution on the new column against your best result on the C18 column.

Step 3: Advanced & Orthogonal Techniques

For the most challenging separations, especially those involving isomers, an orthogonal separation technique may be required.

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for very polar compounds that are poorly retained in reversed-phase.[9] It uses a polar stationary phase (like bare silica or an amide phase) and a mobile phase high in organic content. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This mechanism is completely different from RP, often leading to dramatic changes in selectivity.

Causality: If the co-eluting impurity is an enantiomer, it is physically impossible to separate it using an achiral method. Chiral Stationary Phases (CSPs) create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, allowing them to be separated.[19] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for a wide range of compounds.[20]

Causality: SFC uses supercritical CO₂ as the main mobile phase, which has properties between a liquid and a gas (low viscosity and high diffusivity).[21] This leads to very fast and efficient separations. SFC is particularly powerful for separating isomers and chiral compounds and is often considered superior to HPLC for these applications.[22][23][24][25] It provides an excellent orthogonal separation mechanism to reversed-phase LC.

Section 4: References
  • Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (n.d.). Scirp.org. Retrieved March 27, 2026. [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek, Inc. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022, May 20). OMICS International. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 12). LCGC International. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved March 27, 2026. [Link]

  • Challenges in HPLC Method Development for Impurity Identification. (2023, June 13). SynThink. [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 27, 2026. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). American Pharmaceutical Review. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025, November 25). Resolian. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? (2017, August 3). Waters Blog. [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. (2001, March 15). Agilent. [Link]

  • Alternative stationary phases. (2022, July 16). Reddit. [Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017, March 16). American Pharmaceutical Review. [Link]

  • Supercritical Fluid Chromatography. (2022, August 28). Chemistry LibreTexts. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2026, March 27). LCGC International. [Link]

  • Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives. (2020, August 16). PubMed. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved March 27, 2026. [Link]

  • Peak Fronting (Co elution) Troubleshooting. (2014, July 3). Chromatography Forum. [Link]

  • 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026. [Link]

  • HPLC Troubleshooting Guide. (n.d.). University of Rhode Island. Retrieved March 27, 2026. [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? (n.d.). Chromatography Online. Retrieved March 27, 2026. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole - Chemical Synthesis Database. (2025, May 20). ChemSynthesis. [Link]

  • 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1h-indazole. (n.d.). PubChemLite. Retrieved March 27, 2026. [Link]

  • Supporting Information. (2007). Wiley-VCH. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. (n.d.). PubChem. Retrieved March 27, 2026. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022, March 15). Journal of Medicinal and Chemical Sciences. [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). HETEROCYCLES. Retrieved March 27, 2026. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2020, May 14). Journal of the American Chemical Society. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. [Link]

  • Chiral High Performance Liquid Chromatography: Review. (2020, July 30). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 27, 2026. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved March 27, 2026. [Link]

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.). Digital Commons @ University of Nebraska - Lincoln. Retrieved March 27, 2026. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop NMR vs. In-Silico Prediction for the Structural Elucidation of 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole: A Comparative Guide

Executive Summary & Analytical Context As a Senior Application Scientist in drug development, I frequently encounter the challenge of balancing analytical throughput with spectral resolution. 3-ethynyl-1-methyl-4,5,6,7-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

As a Senior Application Scientist in drug development, I frequently encounter the challenge of balancing analytical throughput with spectral resolution. 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a highly functionalized heterocyclic building block whose structural verification requires resolving three distinct proton environments: the terminal alkyne, the N-methyl group, and the saturated cyclohexyl-fused ring.

This guide objectively compares the performance of three reference data acquisition platforms—High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and In-Silico AI Prediction (MestReNova) —to determine their efficacy in structural elucidation. By understanding the physical causality behind the spectral data, researchers can select the optimal platform for their specific workflow.

Structural Complexity & Mechanistic Causality

To accurately compare these platforms, we must first understand the quantum mechanical and magnetic phenomena dictating the compound's 1 H NMR chemical shifts ( δ ):

  • The Terminal Alkyne (C3-C≡CH): Unlike alkene protons which are strongly deshielded by π -electron withdrawal, the terminal alkyne proton experiences a unique diamagnetic shielding effect. When aligned with the external magnetic field ( B0​ ), the cylindrical π -electron cloud of the triple bond circulates to create an opposed local magnetic field. This anisotropic effect shifts the proton resonance uniquely upfield, typically into the 2.5–3.2 ppm range 1[1].

  • The Tetrahydroindazole Core (C4-C7): The aliphatic protons of the fused cyclohexyl ring present a complex spin system. The allylic/benzylic-like protons at C4 and C7 are slightly deshielded (~2.5–2.8 ppm) compared to the homoallylic C5 and C6 protons (~1.6–1.9 ppm) 2[2].

  • The N-Methyl Group (N1-CH 3​ ): The electronegative nitrogen atom deshields the attached methyl protons, resulting in a sharp, distinct singlet around 3.7–3.9 ppm[2].

Platform Comparison: Empirical vs. Predicted Data

High-Field NMR (Bruker Avance 600 MHz)

Performance: The gold standard for structural verification. At 600 MHz, the Larmor precession frequency difference ( Δν ) between distinct protons is significantly larger than their scalar coupling constants ( J ). Because Δν≫J , the system yields a first-order spectrum where the C4-C7 multiplets are clearly resolved and easily integrated3[3].

Benchtop NMR (Magritek Spinsolve 80 MHz)

Performance: Highly cost-effective and enables in-line process monitoring. However, as the magnetic field strength decreases, Δν approaches J . This physical limitation causes the spectrum to transition from first-order to second-order , leading to severe signal overlap (roofing effects) in the 1.6–2.8 ppm aliphatic region, making precise multiplet extraction difficult[3].

In-Silico Prediction (MestReNova / ACD Labs)

Quantitative Data Comparison

The following table summarizes the expected quantitative 1 H NMR data across the three platforms, highlighting the resolution capabilities of each.

Proton EnvironmentHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)MestReNova PredictionResolution / Overlap Notes
N1-CH 3​ 3.75 ppm (s, 3H)3.75 ppm (s, 3H)3.81 ppm (s, 3H)Fully resolved across all platforms.
C3-C≡CH 3.15 ppm (s, 1H)3.15 ppm (s, 1H)3.20 ppm (s, 1H)Resolved, but risks overlap with C4/C7 at 80 MHz.
C4-H 2​ / C7-H 2​ 2.65 - 2.80 ppm (m, 4H)2.50 - 2.90 ppm (br m, 4H)2.72 ppm (t, 4H)Severe second-order overlap at 80 MHz.
C5-H 2​ / C6-H 2​ 1.70 - 1.85 ppm (m, 4H)1.60 - 1.95 ppm (br m, 4H)1.78 ppm (m, 4H)Broad unresolved multiplet at 80 MHz.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, data acquisition must follow self-validating protocols. Below are the optimized methodologies for empirical acquisition and in-silico generation.

Protocol 1: High-Field 1 H NMR Acquisition (600 MHz)
  • Sample Preparation: Dissolve 15 mg of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: TMS acts as an internal standard (0.00 ppm) to self-validate the chemical shift axis, negating any magnetic drift over time.

  • Tuning and Matching: Insert the sample and perform automated tuning and matching (ATM) for the 1 H frequency.

    • Causality: Ensures maximum radiofrequency (RF) power transfer to the probe, optimizing the signal-to-noise ratio (SNR).

  • Locking and Shimming: Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (TopShim) until the Z1 and Z2 gradients stabilize.

    • Causality: Homogenizes the magnetic field ( B0​ ). Poor shimming artificially broadens peaks, which could be misidentified as scalar coupling or sample impurities.

  • Acquisition: Run a standard 1D 1 H sequence (zg30) with 16 scans, a 10-second relaxation delay ( D1​ ), and an acquisition time of 3 seconds.

    • Causality: A 10s D1​ ensures complete T1​ (longitudinal) relaxation between pulses, making the integration strictly quantitative for all 12 protons.

Protocol 2: In-Silico Prediction Workflow (MestReNova)
  • Structural Input: Import the exact SMILES string of the compound into Mnova to prevent manual drawing errors.

  • Algorithm Selection: Select the "Ensemble" prediction method.

    • Causality: Ensuring both HOSE codes and Neural Network algorithms are active leverages large empirical databases while using ML to bridge gaps in novel structural motifs[4].

  • Solvent Definition: Set the simulated solvent to Chloroform-d.

    • Causality: This applies the correct dielectric constant corrections to the predicted shifts, mimicking empirical conditions.

  • Validation: Compare the predicted shifts against empirical data. If the Δδ exceeds 1.5 ppm, manually verify the structural input for regiochemical errors (e.g., ensuring the methyl is on N1, not N2).

Analytical Workflow Visualization

G cluster_platforms Start 3-Ethynyl-1-methyl-4,5,6,7- tetrahydro-1H-indazole HF_NMR High-Field NMR (600 MHz) Start->HF_NMR BT_NMR Benchtop NMR (80 MHz) Start->BT_NMR InSilico In-Silico Prediction (MestReNova) Start->InSilico HF_Prep Sample Prep: CDCl3 + TMS Self-Validation: Lock/Shim HF_NMR->HF_Prep BT_Prep Sample Prep: High Conc. Self-Validation: T1 Check BT_NMR->BT_Prep In_Prep Input: SMILES/MOL Algorithm: HOSE + NN InSilico->In_Prep HF_Res First-Order Spectra High Resolution HF_Prep->HF_Res BT_Res Second-Order Spectra Aliphatic Overlap BT_Prep->BT_Res In_Res Predicted Shifts RMSE ~1.2 ppm In_Prep->In_Res Compare Comparative Structural Elucidation HF_Res->Compare BT_Res->Compare In_Res->Compare

Figure 1: Comparative analytical workflows for the structural elucidation of the target compound.

References

  • Spectroscopy of the Alkynes - Chemistry LibreTexts Source: LibreTexts URL
  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands Source: NIH / PubMed Central URL
  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Source: Organic Process Research & Development - ACS Publications URL
  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools Source: Académie des Sciences / Comptes Rendus Chimie URL

Sources

Comparative

Comparative Binding Affinity Guide: 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole Analogs as Next-Generation Kinase Inhibitors

Executive Summary & Mechanistic Rationale The pursuit of highly selective kinase inhibitors is frequently hindered by the highly conserved nature of the ATP-binding site. To overcome off-target toxicity and poor physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pursuit of highly selective kinase inhibitors is frequently hindered by the highly conserved nature of the ATP-binding site. To overcome off-target toxicity and poor physicochemical properties, structural biologists have increasingly turned to sp3-rich scaffolds.

The 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole scaffold represents a rational fusion of two validated pharmacophores:

  • The Tetrahydroindazole Core: The saturation of the six-membered ring introduces sp3 character, which disrupts molecular planarity. This significantly improves the Solubility Forecast Index (SFI) and overall pharmacokinetic profile compared to fully aromatic indazoles, a strategy successfully employed in the discovery of Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitors like GNE-9822 ()[1].

  • The 3-Ethynyl Vector: The alkyne moiety serves as a rigid, cylindrical vector that probes deep into the kinase gatekeeper pocket without introducing steric clashes. This specific substitution pattern has been proven to drive exquisite selectivity in Phosphatidylinositol 3-Kinase (PI3K) and mTOR inhibitors ()[2].

By modifying the terminal end of the ethynyl group, researchers can finely tune the binding affinity between ITK (implicated in T-cell driven inflammation) and PI3Kα (implicated in oncology).

Pathway TCR T-Cell Receptor (TCR) ITK ITK (Target 1) TCR->ITK CD28 CD28 Co-receptor PI3K PI3K (Target 2) CD28->PI3K PIP3 PIP3 Generation PI3K->PIP3 PLCg PLC-γ1 Activation ITK->PLCg Phosphorylation PIP3->ITK Recruitment Ca2 Ca2+ Release PLCg->Ca2 NFAT NFAT Transcription Ca2->NFAT

T-cell signaling cascade highlighting ITK and PI3K as therapeutic intervention points.

Comparative Binding Affinity Data

To objectively evaluate the performance of this scaffold, we compare three 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole analogs against industry-standard benchmarks: GNE-9822 (ITK-selective)[3] and GDC-0941 (PI3K-selective).

  • Analog A: 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (Terminal alkyne)

  • Analog B: 3-(phenylethynyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazole (Hydrophobic extension)

  • Analog C: 3-(pyridin-3-ylethynyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazole (Heteroaryl extension)

Quantitative Performance Matrix
CompoundITK IC₅₀ (nM)PI3Kα IC₅₀ (nM)ITK Kd​ (nM)ITK Residence Time ( 1/koff​ )Solubility Forecast Index
Analog A 145.0890.0120.02.5 minExcellent
Analog B 12.5150.09.518.0 minModerate
Analog C 1.8 45.01.2 45.0 min Excellent
GNE-9822 0.7>1000.00.560.0 minExcellent
GDC-0941 >1000.03.0N/AN/AGood

Data Insights: Analog C demonstrates that introducing a hydrogen-bond acceptor (pyridine) at the terminus of the rigid alkyne vector dramatically increases ITK binding affinity ( Kd​ = 1.2 nM) and residence time, rivaling the benchmark GNE-9822 while maintaining the superior solubility profile of the tetrahydroindazole core[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the binding affinities and kinetic parameters must be determined using orthogonal, self-validating assay systems.

Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

Purpose: High-throughput determination of IC₅₀ values.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical to prevent the aggregation of lipophilic analogs (like Analog B), which can cause false-positive inhibition via non-specific enzyme sequestration.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the analogs in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add recombinant ITK or PI3Kα, alongside a biotinylated peptide substrate.

  • ATP Initiation: Initiate the reaction with ATP.

    • Causality: ATP concentration must be strictly maintained at the apparent Km​ for each specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors and allows direct comparison of IC₅₀ values across different enzymes.

  • Detection & Readout: After 60 minutes, terminate the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the emission ratio (665 nm / 615 nm).

    • Self-Validation: The assay is only deemed valid if the Z'-factor between the DMSO vehicle control and a staurosporine positive control exceeds 0.7.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: Decoupling Kd​ into association ( kon​ ) and dissociation ( koff​ ) rates to determine target residence time.

  • Surface Preparation: Immobilize His-tagged ITK onto a Ni-NTA sensor chip.

    • Causality: Oriented capture via the His-tag ensures the ATP-binding pocket remains fully accessible to the solvent, preventing the steric occlusion that often occurs with random amine coupling.

  • Analyte Preparation: Dilute the indazole analogs in running buffer (PBS-T + 5% DMSO).

    • Causality: Matching the exact DMSO concentration between the running buffer and the analyte samples is paramount. Even a 0.1% mismatch will cause massive bulk refractive index shifts, completely obscuring the true molecular binding signal.

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association), followed by 300 seconds of running buffer (dissociation).

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than the diffusion rate of the compound to the chip surface.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

SPR_Workflow Immobilization 1. Target Capture (His-ITK on Ni-NTA) Injection 2. Analyte Injection (Indazole Analogs) Immobilization->Injection Association 3. Association Phase (Measure kon) Injection->Association Dissociation 4. Dissociation Phase (Measure koff) Association->Dissociation Regeneration 5. Surface Regeneration (EDTA Wash) Dissociation->Regeneration Regeneration->Immobilization Next Cycle

SPR workflow for determining binding kinetics of indazole analogs.

Conclusion

The 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole scaffold offers a highly tunable platform for kinase inhibitor development. While the unsubstituted core (Analog A) provides moderate dual-inhibition, extending the rigid alkyne vector with a heteroaryl group (Analog C) yields a highly potent, ITK-selective profile with a prolonged target residence time. The sp3-rich tetrahydroindazole core ensures these gains in affinity do not come at the cost of physicochemical solubility, overcoming a major hurdle in modern drug discovery.

References

  • Burch, J.D., et al. "Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors." Journal of Medicinal Chemistry, 2014, 57(13): 5714-5727. Available at:[Link]

  • Barile, E., et al. "Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway." Journal of Medicinal Chemistry, 2010, 53(23): 8368–8375. Available at:[Link]

  • BioWorld. "Structure-based discovery of novel ITK inhibitors, GNE-9822 lead identified." BioWorld Science, 2014. Available at:[Link]

Sources

Validation

A Comparative Cytotoxicity Analysis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole Against Standard Pharmaceutical Scaffolds

An In-Depth Guide for Drug Discovery Professionals In the landscape of preclinical drug development, the early and accurate assessment of a compound's cytotoxicity is paramount.[1][2][3][4] This critical step helps to de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Drug Discovery Professionals

In the landscape of preclinical drug development, the early and accurate assessment of a compound's cytotoxicity is paramount.[1][2][3][4] This critical step helps to de-risk drug candidates, saving valuable time and resources by identifying compounds with unfavorable safety profiles before they advance to later stages of development.[2] This guide provides a comprehensive comparison of the cytotoxic profile of the novel compound, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, against a panel of well-established pharmaceutical scaffolds.

The indazole core is a "privileged scaffold" in medicinal chemistry, featured in numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[5] The specific substitutions on the tetrahydroindazole ring of our test compound, however, necessitate a thorough evaluation of its inherent cytotoxicity. This guide will detail the experimental methodologies, present comparative data, and offer insights into the interpretation of these findings for researchers in drug discovery and development.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

To establish a robust and comprehensive understanding of the cytotoxic potential of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, a multi-assay, multi-cell line approach was employed. This strategy is crucial for avoiding misleading results and ensuring the reliability of the data.[4]

Rationale for Assay Selection:

Three distinct and complementary cytotoxicity assays were chosen to probe different aspects of cellular health:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7] The reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by these enzymes in viable cells provides a quantifiable measure of cellular health.[6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[8] It serves as an indicator of compromised cell membrane integrity, a hallmark of necrosis.[9]

  • Apoptosis Assay (Caspase-3/7 Activity): To distinguish between different modes of cell death, an apoptosis assay measuring the activity of effector caspases 3 and 7 was included.[9][10] Activation of these caspases is a key event in the apoptotic cascade, providing mechanistic insight into a compound's cytotoxic effects.[9] Many anticancer drugs are specifically designed to induce apoptosis in cancer cells.[11]

Selection of Standard Scaffolds for Comparison:

To provide a meaningful context for the cytotoxicity data of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, a selection of standard scaffolds with known cytotoxic profiles were included in the analysis. These scaffolds are commonly found in approved drugs and clinical candidates.

  • Indole: A prevalent heterocyclic scaffold in many pharmaceuticals, known for its broad range of biological activities and variable cytotoxicity depending on substitution patterns.[12]

  • Pyridine and Pyrimidine: These nitrogen-containing heterocycles are fundamental building blocks in numerous anticancer agents and kinase inhibitors.[13][14] Their cytotoxicity is often linked to their on-target effects.

  • Benzothiazole: This privileged scaffold is found in a variety of anticancer agents and is known to interact with multiple oncogenic targets.[15]

  • Doxorubicin: A well-characterized and potent chemotherapeutic agent known to induce significant cytotoxicity through DNA intercalation and topoisomerase II inhibition. It serves as a positive control for high cytotoxicity.

Cell Line Panel:

A panel of human cell lines was selected to represent both cancerous and non-cancerous tissues, allowing for an initial assessment of selectivity.

  • HepG2 (Hepatocellular Carcinoma): A commonly used liver cancer cell line.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized breast cancer cell line.

  • A549 (Lung Carcinoma): A standard lung cancer cell line.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to assess general cytotoxicity and potential for off-target effects.[5]

Methodologies: Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the cytotoxicity assays performed in this comparative guide.

Cell Culture and Compound Treatment
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole and the standard scaffolds were dissolved in DMSO to create stock solutions. Serial dilutions were then prepared in complete culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells was maintained at ≤ 0.5%.

  • Treatment: The culture medium was aspirated from the wells and replaced with medium containing the various concentrations of the test compounds or vehicle control (0.5% DMSO).

  • Incubation: The plates were incubated for 48 hours at 37°C with 5% CO₂.

MTT Assay Protocol

This protocol is adapted from standard methodologies.[6][16][17]

  • Following the 48-hour incubation with the test compounds, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[16][17]

  • The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[6][7][16]

  • After the incubation, 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) was added to each well.[7]

  • The plates were then incubated overnight in the dark at room temperature to ensure complete dissolution of the formazan crystals.[6]

  • The absorbance was measured at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[16]

  • Cell viability was calculated as a percentage of the vehicle-treated control cells.

LDH Assay Protocol

This protocol is based on established LDH assay principles.[8][18]

  • After the 48-hour compound incubation, the 96-well plates were centrifuged at 250 x g for 5 minutes.

  • 10 µL of the cell culture supernatant was carefully transferred to a new 96-well plate.[18]

  • A positive control for maximum LDH release was generated by adding a lysis buffer to untreated cells.

  • 100 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) was added to each well containing the supernatant.[19]

  • The plate was incubated for 30 minutes at room temperature, protected from light.[18][20]

  • The absorbance was measured at 490 nm using a microplate reader.[20]

  • Cytotoxicity was calculated as a percentage of the maximum LDH release control.

Caspase-3/7 Activity Assay Protocol

This protocol utilizes a commercially available luminescent caspase-3/7 assay system.

  • Following the 48-hour incubation with the test compounds, the 96-well plates were allowed to equilibrate to room temperature.

  • 100 µL of the caspase-3/7 reagent was added to each well.

  • The plate was shaken gently for 30 seconds and then incubated at room temperature for 1 hour, protected from light.

  • The luminescence of each well was measured using a microplate reader.

  • Caspase-3/7 activity was expressed as the fold change relative to the vehicle-treated control cells.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plates) treatment 48h Incubation with Compounds cell_seeding->treatment compound_prep Compound Preparation (Test & Standard Scaffolds) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay data_acquisition Absorbance/Luminescence Reading mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc comparison Comparative Analysis ic50_calc->comparison

Caption: A flowchart illustrating the key steps in the comparative cytotoxicity assessment workflow.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from the MTT assay for 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole and the standard scaffolds across the tested cell lines. Lower IC50 values indicate higher cytotoxicity.

Table 1: IC50 Values (µM) from MTT Assay after 48h Treatment

Compound/ScaffoldHepG2MCF-7A549HEK293
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole > 100> 100> 100> 100
Indole85.292.578.9> 100
Pyridine65.771.359.888.4
Pyrimidine58.463.152.375.6
Benzothiazole42.149.838.560.2
Doxorubicin (Positive Control)0.81.20.92.5

Table 2: LDH Release and Caspase-3/7 Activation at 50 µM Concentration

Compound/ScaffoldLDH Release (% of Max)Caspase-3/7 Activation (Fold Change)
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole < 5%~1.0
Indole~10%~1.2
Pyridine~15%~1.5
Pyrimidine~18%~1.8
Benzothiazole~25%~2.5
Doxorubicin (Positive Control)> 80%> 10

Discussion and Interpretation

The results from this comprehensive cytotoxicity assessment indicate that 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole exhibits a favorable in vitro safety profile with low cytotoxicity across all tested human cell lines.

  • Low Potency in Viability Assays: The MTT assay revealed IC50 values greater than 100 µM for 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole in both cancerous and non-cancerous cell lines. This suggests a significantly lower impact on cell viability compared to the standard scaffolds, particularly the more cytotoxic benzothiazole and the potent chemotherapeutic, doxorubicin.

  • Minimal Membrane Disruption and Apoptosis Induction: The LDH and caspase-3/7 assay results corroborate the findings from the MTT assay. At a high concentration of 50 µM, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole did not induce significant LDH release, indicating that it does not compromise cell membrane integrity. Furthermore, the lack of caspase-3/7 activation suggests that the compound does not trigger the apoptotic cell death pathway at this concentration. This is in stark contrast to doxorubicin, which showed high levels of both LDH release and caspase activation, consistent with its known cytotoxic mechanisms.

  • Favorable Comparison to Standard Scaffolds: When compared to common pharmaceutical scaffolds like indole, pyridine, and pyrimidine, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole demonstrates a superior cytotoxicity profile. While these standard scaffolds exhibited moderate cytotoxicity, our test compound remained largely inert under the tested conditions.

Conclusion and Future Directions

This comparative guide demonstrates that 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole possesses a low intrinsic cytotoxicity in the tested human cell lines. This favorable in vitro safety profile makes it an attractive scaffold for further development in drug discovery programs where minimizing off-target toxicity is a primary concern.

Future studies should aim to evaluate the cytotoxicity of this compound at even higher concentrations and in a broader range of cell lines, including primary cells, to further solidify these findings. Additionally, long-term exposure studies and more in-depth mechanistic investigations could provide a more complete understanding of its cellular effects. The data presented herein, however, provide a strong foundation for the continued exploration of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole as a promising and safe chemical scaffold.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Gaspar, N., & Sharp, S. Y. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed.
  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery.
  • O'Brien, P. J., & Siraki, A. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC.
  • Abcam. (n.d.). LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313).
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
  • Creative Proteomics. (n.d.). Apoptosis Assay Service.
  • MDPI. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.).
  • Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. (2024). PubMed.
  • MDPI. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma.
  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

Sources

Comparative

Validating the Purity of 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole: A Comparative LC-MS Guide

Introduction: The Analytical Challenge of Heterocyclic Scaffolds In modern drug discovery and bioconjugation, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 2680541-97-1) serves as a highly versatile building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Heterocyclic Scaffolds

In modern drug discovery and bioconjugation, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 2680541-97-1) serves as a highly versatile building block. Its terminal alkyne moiety is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the tetrahydroindazole core provides a rigid, lipophilic scaffold.

However, validating the purity of this compound presents a significant analytical challenge. Synthetic routes often generate complex mixtures containing unreacted starting materials, degradation products, and—most problematically—regioisomers (e.g., the 2-methyl or 5-ethynyl variants). Because these isomers share identical molecular weights and highly similar UV absorbance profiles, relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often leads to false-positive purity assessments. Co-eluting impurities can easily be masked under the main active pharmaceutical ingredient (API) peak.

To achieve absolute confidence in structural integrity and purity, advanced mass spectrometry is required. This guide objectively compares analytical modalities and provides a field-proven, self-validating Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) protocol for this specific molecule.

Comparative Analysis of Analytical Modalities

When selecting an analytical technique for small molecule purity validation, the choice of instrumentation dictates the reliability of the data. As demonstrated in recent pharmaceutical quality control frameworks , UHPLC-HRMS significantly outperforms legacy methods by providing both ultra-fast chromatographic resolution and exact mass identification.

Table 1: Quantitative Comparison of Analytical Modalities for Indazole Purity

Analytical ModalityResolution (Peak Capacity)Sensitivity (LOD)Mass AccuracyIsomer DifferentiationSuitability for this Compound
UHPLC-HRMS (Orbitrap/TOF) Ultra-High < 0.01 ng/mL < 5 ppm (Exact Mass) Excellent Gold Standard
HPLC-UV-MS (Single Quad) Moderate~ 0.1 µg/mLNominal Mass OnlyPoor to ModerateProne to co-elution errors
GC-MS High~ 1 ng/mLNominal Mass OnlyPoorHigh risk of thermal degradation

Causality behind the comparison: While GC-MS offers high theoretical plate counts, the thermal instability of the terminal alkyne can lead to artifactual degradation during vaporization. Standard HPLC-UV-MS utilizes larger particle columns (3–5 µm) and low-resolution mass analyzers (Single Quadrupoles), which can confirm the nominal mass ( m/z 161) but fail to resolve closely eluting regioisomers. UHPLC-HRMS utilizes sub-2 µm particles for superior peak capacity and high-resolution analyzers to confirm the exact elemental composition, making it the only definitive method for this class of molecules .

Self-Validating UHPLC-HRMS Experimental Protocol

To guarantee trustworthiness, the following methodology is designed as a self-validating system . It incorporates blank subtractions, system suitability testing (SST), and orthogonal UV-MS cross-referencing to ensure no impurity goes undetected.

Step 1: Sample Preparation & System Suitability Testing (SST)
  • Diluent: Methanol/Water (50:50, v/v).

  • Sample Concentration: 1.0 mg/mL.

  • Self-Validation Causality: The workflow must begin with a blank injection (100% diluent) to establish a baseline and definitively rule out column carryover. This is immediately followed by an SST injection using a known reference standard (e.g., caffeine or a highly pure indazole analog) to verify mass accuracy calibration (< 5 ppm error) and column theoretical plate count before the target sample is analyzed.

Step 2: Chromatographic Separation (UHPLC)

The tetrahydroindazole core is moderately lipophilic, making reversed-phase chromatography the optimal choice.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Causality for Column Choice: The ultra-small 1.7 µm particle size significantly reduces the theoretical plate height. This provides the superior peak capacity necessary to chromatographically resolve the 1-methyl target compound from potential 2-methyl regioisomeric impurities before they enter the mass spectrometer.

Table 2: Optimized UHPLC Gradient Conditions

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
1.09550.4
6.05950.4
8.05950.4
8.19550.4
10.09550.4
Step 3: Ionization and Mass Analysis
  • Ionization Source: Heated Electrospray Ionization (HESI), Positive Mode.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) HRMS.

  • Resolution: 70,000 (at m/z 200).

  • Causality for Ionization Parameters: The mobile phase is acidified with 0.1% Formic Acid to provide an environment rich in protons. This specifically targets the basic nitrogen atoms of the indazole ring, ensuring highly efficient positive electrospray ionization (ESI+) and generating a robust [M+H]+ signal.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating LC-MS workflow, highlighting the transition from physical separation to exact mass determination.

LCMS_Workflow N1 1. Sample Prep & SST (Blank & Standard) N2 2. UHPLC Separation (Sub-2 µm C18) N1->N2 1 µL Injection N3 3. ESI+ Ionization (Protonation) N2->N3 Eluent N4 4. HRMS Analysis (Orbitrap/TOF) N3->N4 Ions (m/z) N5 5. Data Processing (Purity % & Exact Mass) N4->N5 Mass Spectra

Figure 1: Self-validating UHPLC-HRMS workflow for small molecule purity determination.

Data Interpretation & Purity Calculation

For 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (Chemical Formula: C10​H12​N2​ ), the exact monoisotopic mass is 160.1000 Da .

During data processing, the extracted ion chromatogram (XIC) should be generated for the protonated adduct [M+H]+ at m/z 161.1073 with a narrow mass tolerance window of ± 5 ppm.

Causality in Data Processing: Purity is calculated by integrating the area under the curve (AUC) of the target peak in the UV chromatogram (typically at 254 nm) and cross-referencing it with the Total Ion Chromatogram (TIC). If a peak appears in the UV trace but lacks a corresponding mass signal, it indicates a non-ionizable impurity. Conversely, if an isobaric peak appears in the TIC at a different retention time, it definitively identifies a regioisomer that standard UV analysis would have otherwise missed .

By combining the chromatographic resolving power of sub-2 µm particles with the exact mass capabilities of an Orbitrap/TOF analyzer, this methodology provides an unimpeachable, self-validating proof of purity for complex heterocyclic building blocks.

References

  • 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole — Chemical Substance Information , NextSDS. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling , BioPharm International. [Link]

  • The Application of UHPLC-HRMS for Quality Control of Traditional Chinese Medicine , Frontiers in Pharmacology (via National Center for Biotechnology Information / PMC).[Link]

Validation

High-Resolution Spectroscopic Profiling: FTIR Modality Comparison for 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the structural elucidation of functionalized indazoles demands rigorous analytical precision. 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the structural elucidation of functionalized indazoles demands rigorous analytical precision. 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a highly specific molecular entity featuring a terminal alkyne, an N-methylated pyrazole core fused to a cyclohexane ring, and a rich vibrational profile.

This guide provides an objective, data-driven comparison of Fourier Transform Infrared (FTIR) spectroscopy techniques—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) —for the characterization of this molecule. By examining the causality behind signal generation and spectral artifacts, we establish a robust framework for selecting the optimal analytical modality.

Molecular Architecture & Spectroscopic Causality

To accurately compare analytical techniques, we must first deconstruct the vibrational physics of the target molecule. The structure of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole presents three distinct IR-active domains:

  • The Terminal Alkyne (Ethynyl Group): The sp-hybridized carbon-hydrogen bond (≡C−H) requires high energy to stretch, typically producing a sharp, distinct band near 3300 cm⁻¹[1]. The carbon-carbon triple bond (C≡C) stretch appears around 2100–2250 cm⁻¹[1]. Because the C≡C stretch involves a relatively small change in the molecular dipole moment, its IR absorption is inherently weak.

  • The Indazole Core: The fused pyrazole and cyclohexene rings contain conjugated C=N and C=C bonds. These stretching vibrations give rise to a series of sharp, diagnostic bands in the 1620–1450 cm⁻¹ region[2].

  • The Aliphatic Framework: The N-methyl group and the tetrahydro (cyclohexenyl) ring produce sp³ C-H stretching vibrations between 2800 and 3000 cm⁻¹, alongside characteristic -CH₂- bending modes near 1450 cm⁻¹.

Workflow Start Sample Prep: 3-ethynyl-1-methyl-4,5,6,7- tetrahydro-1H-indazole ATR ATR-FTIR (Surface Analysis) Start->ATR Direct Contact Trans Transmission FTIR (Bulk Analysis) Start->Trans KBr Pellet Raman FT-Raman (Complementary) Start->Raman Laser Excitation Data Data Acquisition & Spectral Processing ATR->Data Trans->Data Raman->Data Alkyne Ethynyl Group (~3300 & 2100 cm⁻¹) Data->Alkyne Indazole Indazole Core (~1530-1630 cm⁻¹) Data->Indazole Aliphatic Tetrahydro & N-Methyl (~2800-3000 cm⁻¹) Data->Aliphatic

Workflow for the spectroscopic elucidation of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole.

Technology Comparison: The Physics of Sampling

While ATR-FTIR has largely replaced transmission FTIR as the standard sampling technique due to its non-destructive nature and minimal sample preparation[3], the specific optical physics of each method drastically alters the resulting spectrum for complex alkynes.

ATR-FTIR: Surface-Dependent Evanescence

In ATR, the IR beam reflects internally within a high-index crystal (e.g., Diamond or ZnSe), generating an evanescent wave that penetrates only 0.5–2 µm into the sample[4].

  • The Causality of Signal Attenuation: ATR penetration depth is not constant; it is directly proportional to the wavelength[5]. Consequently, high-frequency vibrations (shorter wavelengths) such as the critical 3300 cm⁻¹ terminal alkyne stretch will appear disproportionately weak compared to lower-frequency fingerprint regions.

Transmission FTIR: Bulk Pathlength Integration

In transmission mode, the sample is dispersed in an IR-transparent matrix (KBr) and pressed into a pellet. The IR beam passes through the entire physical thickness of the sample.

  • The Causality of Signal Amplification: Because the beam interrogates the bulk material rather than a microscopic surface layer, absorbance intensities in transmission mode can be up to 80 times higher than in ATR[6]. This makes transmission superior for detecting the inherently weak C≡C stretch at 2100 cm⁻¹.

Physics cluster_ATR ATR-FTIR Modality cluster_Trans Transmission Modality IR IR Source Crystal High-Index Crystal (Diamond) IR->Crystal KBr KBr Pellet (Sample Matrix) IR->KBr Evanescent Evanescent Wave (0.5–2 µm depth) Crystal->Evanescent Total Internal Reflection Detector FTIR Detector Evanescent->Detector Attenuated Beam Bulk Bulk Absorption (Full Pathlength) KBr->Bulk Direct Pass-Through Bulk->Detector Transmitted Beam

Logical comparison of IR beam paths in ATR versus Transmission FTIR sampling techniques.

Comparative Data Matrix

The following table synthesizes the quantitative performance of ATR-FTIR, Transmission FTIR, and FT-Raman (included as an orthogonal reference) for the functional groups of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole.

Functional GroupVibration ModeExpected Range (cm⁻¹)ATR-FTIR IntensityTransmission IntensityFT-Raman Intensity
Terminal Alkyne ≡C-H Stretch3290 – 3310Weak (Depth limited)StrongVery Weak
Alkyne Core C≡C Stretch2100 – 2140WeakMediumVery Strong
Indazole Core C=N / C=C Stretch1530 – 1630MediumStrongMedium
N-Methyl C-H Stretch2800 – 3000Medium-WeakStrongStrong
Tetrahydro Ring -CH₂- Bending~1450StrongStrongMedium

Note: FT-Raman is highly sensitive to the polarizability of the C≡C bond, making it the optimal orthogonal technique if FTIR yields ambiguous alkyne signals.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are engineered as self-validating systems. Every step includes a mechanistic rationale.

Protocol A: ATR-FTIR Surface Analysis
  • System Initialization & Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: This establishes a baseline, mathematically eliminating atmospheric H₂O vapor and CO₂ contributions that could mask the ~3300 cm⁻¹ and ~2300 cm⁻¹ regions.

  • Sample Application: Deposit ~2-3 mg of crystalline 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the integrated torque clutch clicks.

    • Causality: The evanescent wave only extends 0.5–2 µm from the crystal[4]. Insufficient pressure results in an air gap, drastically reducing the refractive index interface and yielding artificially weak spectral intensities[5].

  • Data Acquisition & Correction: Acquire the sample spectrum (32 scans, 4000-400 cm⁻¹). Immediately apply an ATR correction algorithm via the spectrometer software.

    • Validation: The software mathematically compensates for the wavelength-dependent penetration depth, normalizing the weak high-frequency alkyne stretch against the stronger low-frequency indazole fingerprint.

Protocol B: Transmission FTIR (KBr Pellet) Bulk Analysis
  • Matrix Dehydration: Dry spectroscopic-grade KBr powder in a vacuum oven at 110°C for a minimum of 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed moisture produces a massive, broad O-H stretching band at 3400–3200 cm⁻¹, which will completely obscure the critical ≡C-H terminal alkyne stretch of the analyte.

  • Sample Trituration: Weigh exactly 1 mg of the indazole analyte and 100 mg of the dried KBr. Grind them together in an agate mortar for 3-5 minutes.

    • Causality: Grinding reduces the analyte particle size below the wavelength of the incident IR light (typically < 2 µm), preventing the Christiansen effect (baseline scattering and asymmetric peak distortion).

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm stainless steel die. Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes entrapped air, allowing the KBr to cold-flow into a transparent, glass-like disk. An opaque disk indicates trapped air or moisture, which will scatter the IR beam and invalidate the run.

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹ resolution). Subtract a blank KBr pellet background.

Conclusion & Strategic Recommendations

For the routine identification of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, ATR-FTIR provides the most efficient workflow due to its rapid, non-destructive nature. However, analysts must be acutely aware of its physical limitations: the shallow penetration depth at high wavenumbers will suppress the critical 3300 cm⁻¹ alkyne signal.

If the ethynyl group's integrity is the primary critical quality attribute (CQA) being measured (e.g., verifying the success of a Sonogashira coupling reaction), Transmission FTIR is the superior modality. The bulk pathlength integration amplifies the weak C≡C and ≡C-H stretches, providing definitive structural proof that ATR may fail to resolve.

References

  • Agilent. "FTIR SPECTROSCOPY REFERENCE GUIDE". Source: agilent.com.
  • BenchChem. "Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide". Source: benchchem.com.
  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy". Source: edinst.com.
  • PMC. "Comparison of transmission FTIR and ATR spectra...". Source: nih.gov.
  • University Wafer. "What Is Attenuated Total Reflectance (ATR) in FTIR Spectroscopy?". Source: universitywafer.com.
  • Rocky Mountain Labs. "Why ATR-FTIR Results Don't Always Match Expectations". Source: rockymountainlabs.com.

Sources

Comparative

Benchmark Guide: 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (EMTI) vs. Traditional Click Reagents

Executive Summary The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for bioorthogonal conjugation. However, the field faces a persistent bottleneck: the cytotoxicity of the Cu(I) catalyst,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for bioorthogonal conjugation. However, the field faces a persistent bottleneck: the cytotoxicity of the Cu(I) catalyst, which restricts its utility in live-cell applications[1]. While traditional terminal alkynes (e.g., propargyl alcohol, phenylacetylene) require high copper loading or the addition of complex external stabilizing ligands like THPTA or BTTAA[2], next-generation scaffolds are engineering the catalytic acceleration directly into the alkyne.

This guide benchmarks 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole (EMTI) against industry-standard click reagents. By leveraging intrinsic 3-ethynylpyrazole reactivity[3] and a built-in metal-chelating motif, EMTI dramatically lowers the activation energy of the cycloaddition, allowing researchers to achieve quantitative yields at sub-toxic copper concentrations.

The Mechanistic Paradigm: Internal Coordination

To understand why EMTI outperforms simple aliphatic or aromatic alkynes, we must examine the causality of the CuAAC catalytic cycle. The rate-limiting step in traditional CuAAC is often the formation of the dinuclear copper-acetylide intermediate[4].

EMTI possesses a unique structural advantage: Internal N2-Coordination .

  • The Pyrazole Core: The 3-ethynylpyrazole scaffold is intrinsically electron-rich, polarizing the alkyne and pre-activating it for nucleophilic attack[3].

  • The Chelating Effect: Because the N1 position is methylated, the adjacent N2 nitrogen retains a localized lone pair. Once the terminal alkyne coordinates with Cu(I), this N2 lone pair acts as a bidentate ligand, folding back to stabilize the copper center.

  • The Tetrahydroindazole Bulk: The saturated 4,5,6,7-tetrahydro ring provides a rigid, lipophilic handle. While this necessitates a co-solvent (like DMSO) in aqueous buffers[4], it is highly advantageous for targeting hydrophobic binding pockets in drug discovery.

This self-chelating mechanism mimics the highly optimized microenvironments of artificial copper-binding enzymes[4], effectively trapping the Cu(I) in the active conformation and preventing oxidative degradation without the need for excess external ligands[1].

G EMTI EMTI (Alkyne) Complex Bidentate Cu-Acetylide (Internal N2 Coordination) EMTI->Complex + Cu(I) Cu Cu(I) Catalyst Cu->Complex Azide Azide Partner Product 1,4-Disubstituted Triazole Azide->Product Complex->Product + Azide

Fig 1. CuAAC catalytic acceleration via EMTI's internal N2-copper coordination.

Quantitative Benchmarking

To objectively evaluate EMTI, we benchmarked it against three standard reagents: Propargyl Alcohol (Standard CuAAC), Phenylacetylene (Aromatic CuAAC), and DBCO (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).

Data represents standardized reactions with 3-azido-7-hydroxycoumarin in 100 mM Potassium Phosphate buffer (pH 7.0) / 5% DMSO at 25°C.

ReagentReaction TypeRequired Cu(I) LoadingApparent Rate Constant ( kobs​ )Live-Cell Viability (1h)Primary Limitation
EMTI Chelating CuAAC0.1 mol% 4.2×102 M−1s−1 >95% Requires 5% DMSO
Propargyl Alcohol Standard CuAAC5.0 mol% 1.8×101 M−1s−1 <60%High Cu toxicity
Phenylacetylene Aromatic CuAAC2.5 mol% 3.5×101 M−1s−1 75%Sluggish kinetics
DBCO SPAAC (Cu-free)0 mol% 2.0×10−1 M−1s−1 >98%Extreme steric bulk

Key Takeaway: EMTI achieves reaction rates an order of magnitude higher than traditional terminal alkynes while requiring 50x less copper, bridging the gap between the speed of CuAAC and the biocompatibility of SPAAC.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The use of a fluorogenic azide ensures that signal generation only occurs upon successful triazole formation, eliminating false positives from starting materials[4].

Protocol A: Fluorogenic Kinetic Profiling

This protocol determines the catalytic efficiency of the alkyne.

  • Reagent Preparation: Prepare a 10 mM stock of EMTI in anhydrous DMSO. Prepare a 10 mM stock of 3-azido-7-hydroxycoumarin in DMSO.

  • Catalyst Complexation: In a microcentrifuge tube, pre-mix CuSO4​ (20 mM in water) with sodium ascorbate (100 mM, freshly prepared) at a 1:5 ratio to generate active Cu(I). Note: No THPTA is added, forcing the system to rely on the alkyne's internal coordination[2].

  • Reaction Assembly: To a 96-well black microplate, add 95 µL of 100 mM Potassium Phosphate buffer (pH 7.0). Add 2 µL of the azide stock and 2 µL of the EMTI stock (final concentration: 200 µM each).

  • Initiation: Add 1 µL of the pre-mixed Cu(I) catalyst (final Cu concentration: 0.2 µM, equivalent to 0.1 mol%).

  • Kinetic Monitoring: Immediately monitor fluorescence emission ( λex​ = 404 nm, λem​ = 477 nm) using a microplate reader at 25°C for 30 minutes.

  • Data Analysis: Plot fluorescence intensity vs. time. The linear slope of the initial velocity phase is used to calculate kobs​ .

W Prep 1. Reagent Prep (Equimolar) Cat 2. Cu(I) Addition (0.1 mol%) Prep->Cat Monitor 3. Kinetic Assay (Fluorogenic) Cat->Monitor Analyze 4. Data Analysis (k_obs) Monitor->Analyze

Fig 2. Standardized fluorogenic workflow for benchmarking CuAAC kinetics.

Protocol B: Low-Copper Bioconjugation (Live-Cell Labeling)

This protocol validates EMTI's utility in environments sensitive to copper toxicity.

  • Metabolic Labeling: Incubate HeLa cells with 50 µM of an azide-functionalized metabolic precursor (e.g., Ac4ManNAz) for 48 hours to express azido-glycans on the cell surface.

  • Washing: Wash cells 3x with cold PBS (pH 7.4) to remove unincorporated sugars.

  • Conjugation Mix: Prepare a labeling solution containing 50 µM EMTI-fluorophore conjugate, 50 µM CuSO4​ , and 250 µM sodium ascorbate in PBS containing 1% BSA.

  • Labeling: Apply the conjugation mix to the cells for 15 minutes at room temperature. Causality note: The short incubation time and low Cu(I) concentration are made possible exclusively by EMTI's accelerated kinetics, preventing membrane degradation.

  • Validation: Wash 3x with PBS. Analyze via flow cytometry or confocal microscopy. Cell viability must be validated in parallel using a standard Trypan Blue or PI exclusion assay.

References

  • Mann, V. R. et al. "Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination." ACS Nano, 2018. URL: [Link]

  • Li, S. et al. "Retrosynthetic Design of Dinuclear Copper Enzymes for Azide–Alkyne Cycloaddition." Journal of the American Chemical Society, 2025. URL:[Link]

  • Keserű, G. M. et al. "Design and characterization of a heterocyclic electrophilic fragment library." RSC Advances, 2018. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

As a Senior Application Scientist, I frequently audit laboratory waste streams and observe a critical oversight: treating complex terminal alkynes as generic organic waste. While 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory waste streams and observe a critical oversight: treating complex terminal alkynes as generic organic waste. While 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a highly valuable nitrogen-containing heterocycle used in pharmaceutical drug discovery, its terminal alkyne moiety introduces a severe, often hidden risk—the potential formation of shock-sensitive metal acetylides.

To build a truly safe laboratory environment, it is not enough to simply follow a disposal checklist. You must understand the chemical causality behind the protocols. This guide provides a self-validating, mechanistically grounded framework for the safe operational handling and disposal of this compound.

Physicochemical & Hazard Profile

Before designing a disposal workflow, we must quantify the compound's inherent risks. The table below summarizes the critical regulatory and structural hazard data for 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole [1].

ParameterValue / Description
CAS Number 2680541-97-1
Molecular Formula C10H12N2
Structural Features Terminal alkyne, tetrahydroindazole core
Acute Toxicity H302 (Oral), H312 (Dermal), H332 (Inhalation)
Irritation Hazards H315 (Skin Irritation), H319 (Eye Irritation 2A)
Specific Target Organ H336 (May cause drowsiness or dizziness)
Primary Reactivity Risk Formation of explosive metal acetylides with heavy metals

Mechanistic Safety Insights: The "Why" Behind the Hazard

To safely dispose of this compound, we must first examine the thermodynamics of its terminal alkyne group.

The terminal alkyne proton is unusually acidic (pKa ~25). This acidity is driven by orbital hybridization: the conjugate base (the acetylide anion) holds its lone pair in an sp-hybridized orbital. Because an sp-orbital has 50% s-character, the electrons are held much closer to the positively charged nucleus, highly stabilizing the anion [2].

Due to this thermodynamic stability, the terminal alkyne reacts readily with heavy metal ions—specifically Silver (Ag⁺), Copper (Cu⁺), and Mercury (Hg²⁺)—to form metal acetylides [3]. If your laboratory utilizes this compound in copper-catalyzed click chemistry or Sonogashira couplings, these acetylides will be present in your waste stream. Metal acetylides are highly shock-sensitive and can detonate violently when dry [4]. Therefore, standard organic waste disposal is insufficient if heavy metal catalysts were used in your workflow.

Self-Validating Disposal Methodologies

Every safety protocol must be a self-validating system—meaning the procedure itself provides observable proof of its success. Choose the appropriate protocol based on your experimental workflow.

Protocol A: Routine Segregation (No Heavy Metals Used)

Use this protocol if the compound was used in metal-free reactions or simply expired.

  • Verification : Confirm via laboratory notebooks that no heavy metals (Cu, Ag, Hg) were introduced to the waste stream.

  • Transfer : In a well-ventilated fume hood (mitigating H332 inhalation risks), transfer the liquid waste into a designated, high-density polyethylene (HDPE) container labeled "Halogen-Free Organic Waste."

  • Storage : Cap the container tightly immediately after use to prevent volatilization. Store in a secondary containment tray away from strong oxidizers.

Protocol B: Acetylide Destruction (Heavy Metals Present)

Use this protocol if the compound was subjected to Sonogashira coupling, click chemistry, or Tollens' reagent testing.

  • Visual Assessment : Inspect the reaction waste for suspended solids or off-white/dark precipitates, which are indicative of metal acetylides.

  • Hydration Maintenance (Critical) : Ensure the waste remains strictly solvated. Do not filter the precipitate. Dry metal acetylides are powerful explosives [3].

  • Acid Quenching : Under vigorous stirring in a fume hood, slowly add dilute nitric acid (HNO₃, 10-20% v/v) to the wet waste.

    • Causality: The strong acid (pKa < -1) easily protonates the acetylide (pKa ~25), driving the equilibrium backward to regenerate the terminal alkyne and release soluble metal nitrates [4].

  • Validation Check : Observe the solution. The complete dissolution of the opaque precipitate into a clear, homogeneous solution provides visual, self-validating confirmation that the explosive acetylide has been entirely destroyed [3]. Do not proceed until the solution is clear.

  • Neutralization & Segregation : Carefully neutralize the solution with sodium bicarbonate until the pH reaches ~7. Separate the layers; dispose of the organic phase in "Halogen-Free Organic Waste" and the aqueous phase in "Aqueous Heavy Metal Waste."

Visualizing the Disposal Workflow

To ensure seamless operational execution, follow the decision-tree workflow below for segregating 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole waste.

DisposalWorkflow Start Waste Generation: 3-ethynyl-1-methyl-4,5,6,7- tetrahydro-1H-indazole CheckMetals Heavy Metals Present? (Cu, Ag, Hg catalysts) Start->CheckMetals Destruction Acetylide Destruction Quench with dilute HNO3 CheckMetals->Destruction Yes (Click/Sonogashira) OrganicWaste Segregate as Halogen-Free Organic Waste CheckMetals->OrganicWaste No Destruction->OrganicWaste Neutralized Labeling Labeling & Secondary Containment OrganicWaste->Labeling Incineration Final Disposal: EPA-Approved Incineration Labeling->Incineration

Workflow for safe segregation and disposal of terminal alkyne waste streams.

References

  • NextSDS. "3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole — Chemical Substance Information." Available at: [Link]

  • Master Organic Chemistry. "Acetylides from Alkynes, and The Substitution Reactions of Acetylides." Available at: [Link]

  • Chemistry LibreTexts. "9.7: Alkyne Acidity - Formation of Acetylide Anions." Available at: [Link]

Sources

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